4-Methyl-1H-indazole-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRZINGBFITCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646463 | |
| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-90-1 | |
| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Methyl-1H-indazole-3-carboxylic acid chemical properties
This guide serves as a comprehensive technical resource for 4-Methyl-1H-indazole-3-carboxylic acid , a specialized heterocyclic building block. It is designed for medicinal chemists and process scientists, focusing on the compound's unique steric properties, synthetic pathways, and utility in drug discovery.
CAS: 885518-90-1 | Formula: C
Executive Summary
This compound is a fused bicyclic heteroaromatic scaffold characterized by a pyrazole ring fused to a benzene ring, with a carboxylic acid at the C3 position and a methyl group at the C4 position. Unlike the unsubstituted parent (1H-indazole-3-carboxylic acid), the C4-methyl group exerts a critical "peri-effect" , sterically influencing the C3-carboxylate. This steric crowding modulates the planarity of the molecule, altering its solubility profile, pKa, and binding kinetics in protein pockets (e.g., kinase ATP sites).
This compound is a high-value intermediate in the synthesis of kinase inhibitors (e.g., Akt, VEGFR) and 5-HT
Physicochemical Profile
The introduction of the methyl group at position 4 creates a steric clash with the carbonyl oxygen at position 3, potentially twisting the carboxylate out of the plane of the indazole ring.
| Property | Value / Description | Note |
| Appearance | Yellow crystalline solid | Color intensity often indicates conjugation or trace oxidation. |
| Melting Point | >210 °C (Decomposes) | High lattice energy due to intermolecular H-bonding (dimer formation). |
| Predicted pKa | 3.2 – 3.5 (Acid), ~13 (NH) | Slightly less acidic than parent (pKa ~3.0) due to steric inhibition of resonance. |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in water and non-polar solvents (DCM/Hexane). |
| LogP | ~1.8 | More lipophilic than the parent acid (LogP ~1.4). |
Synthetic Routes & Optimization
The most robust synthetic pathway for this compound utilizes 4-methylisatin as the starting material. This route is preferred over the diazoacetate cyclization of anilines due to higher regiocontrol and scalability.
Core Pathway: The Modified Sandmeyer-Cyclization
This sequence involves the ring-opening of isatin, diazotization of the resulting amine, reduction to the hydrazine, and spontaneous acid-catalyzed cyclization.
Figure 1: Step-wise synthesis from 4-methylisatin.[2][3][4] The C4-methyl of isatin maps directly to the C4-methyl of the indazole.
Detailed Experimental Protocol
Note: This protocol is adapted from standard indazole-3-carboxylate syntheses (e.g., WO2006080574) and optimized for the 4-methyl derivative.
Reagents: 4-Methylisatin (1.0 eq), NaOH (2.5 eq), NaNO
-
Hydrolysis (Ring Opening):
-
Suspend 4-methylisatin (10 g) in water (100 mL).
-
Add NaOH (2.5 eq) slowly. The solution will turn dark (formation of sodium isatinate).
-
Warm to 50°C for 30 mins to ensure complete ring opening to 2-amino-6-methylphenylglyoxylic acid .
-
Cool to 0°C.
-
-
Diazotization:
-
Add a solution of NaNO
(1.1 eq in min. water) dropwise to the cold reaction mixture, keeping T < 5°C. -
Critical Step: Pour this alkaline diazo solution slowly into a pre-cooled (0°C) solution of conc. HCl (excess) under vigorous stirring. This inverse addition prevents side reactions.
-
-
Reduction & Cyclization:
-
To the diazonium salt solution, add a solution of SnCl
·2H O (2.5 eq) in conc. HCl dropwise at 0°C. -
Stir for 1-2 hours. The intermediate hydrazine forms.
-
Allow the mixture to warm to room temperature, then heat to reflux for 2 hours. The hydrazine cyclizes onto the ketone to form the indazole core.
-
-
Isolation:
-
Cool the suspension.[2] The product, This compound , precipitates as a yellow solid.
-
Filter and wash copiously with water to remove tin salts.
-
Purification: Recrystallize from Acetic Acid or Ethanol/Water.
-
Reactivity & Medicinal Chemistry Applications[4][5]
The "Peri-Effect" (C4-Methyl vs C3-Carboxyl)
The defining feature of this molecule is the steric interaction between the C4-methyl and the C3-carboxyl group.
-
Consequence: The carboxyl group is forced out of coplanarity with the aromatic system.
-
Impact on SAR: In kinase inhibitors, this twist can be exploited to fit into specific hydrophobic pockets (e.g., the "gatekeeper" region) or to induce a specific atropisomer conformation in downstream amides.
Functionalization Logic
Figure 2: Primary functionalization pathways. Note that N1-alkylation is generally favored over N2 due to thermodynamics, but the C7 steric bulk (if present) or C4-methyl electronic effects can subtly influence ratios.
Key Applications
-
Kinase Inhibition (Akt/PKB): The indazole-3-carboxamide motif mimics the adenine ring of ATP. The 4-methyl group provides a vector to fill the hydrophobic pocket adjacent to the ribose binding site.
-
5-HT
Antagonists: Derivatives of this acid are bioisosteres of the indole-3-carboxylates found in setrons (e.g., Tropisetron). The extra nitrogen (indazole vs indole) lowers lipophilicity (LogP) and improves metabolic stability.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The aldehyde or carboxylic acid functionality can be sensitive to oxidation over long periods.
-
Explosion Risk: The synthesis involves diazonium intermediates . While the aqueous protocol is generally safe, do not let the diazonium salt dry out before reduction.
References
-
Synthesis of Indazole-3-Carboxylic Acids: Snyder, H. R., et al. "The Synthesis of Indazole-3-carboxylic Acid." Journal of the American Chemical Society, 1952, 74(8), 2009–2012. Link
-
4-Methyl Isatin Route: Patent WO2006080574A1. "1,3-Dihydro-2H-indole-2-one compound and pyrrolidine-2-one compound fused with aromatic heterocycle." (Describes use of 4-methylisatin precursor). Link
-
Medicinal Chemistry (Kinase Inhibitors): Patent WO2020210828A1. "(Aza)indazolyl-aryl sulfonamide and related compounds." (Describes synthesis and use of this compound as Intermediate 2i). Link
-
Crystal Structure & H-Bonding: NIH/PMC. "1-Methyl-1H-indazole-3-carboxylic acid." (Structural comparison for N-methyl vs C-methyl derivatives). Link
Sources
The Ascendancy of 4-Methyl-1H-indazole-3-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide
Foreword: The Strategic Imperative of the Indazole Scaffold
In the landscape of medicinal chemistry, the indazole ring system has emerged as a "privileged scaffold," a core molecular architecture that consistently imparts potent and selective biological activity to its derivatives.[1][2] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, serves as a versatile template for designing novel therapeutic agents across a spectrum of diseases, including cancer, inflammation, and cardiovascular disorders.[3] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it a cornerstone of modern drug design. This guide delves into a specific, and increasingly significant, subset of this chemical family: the derivatives of 4-Methyl-1H-indazole-3-carboxylic acid. We will explore their discovery, synthesis, and biological evaluation, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.
The Genesis of a Promising Scaffold: Synthesis and Derivatization
The journey to potent therapeutic agents begins with robust and flexible synthetic strategies. The this compound core, while not as extensively documented as its unsubstituted parent, can be accessed through modifications of established indazole syntheses.
Core Synthesis of 1H-Indazole-3-carboxylic Acids
Several classical and modern synthetic routes are employed to construct the foundational 1H-indazole-3-carboxylic acid scaffold. The choice of method often depends on the availability of starting materials and the desired substitution patterns. A common and effective strategy involves the cyclization of appropriately substituted o-hydrazinobenzoic acids.[4] Alternative methods include:
-
From 3-Oxoindole: This method involves the ring-opening of a 3-oxoindole raw material, followed by diazotization and reduction to form a phenylhydrazine compound, which then cyclizes to the indazole-3-carboxylic acid.[5]
-
From o-Nitroacetophenone Derivatives: This route proceeds through nitro reduction, N-acetylation, and subsequent cyclization using sodium nitrite or tert-butyl nitrite to yield the indazole-3-carboxylic acid amide or ester.[5]
-
Oxidation of 3-Methyl-1H-indazole: Direct oxidation of the 3-methyl group provides a straightforward route to the corresponding carboxylic acid.[5]
Derivatization to Amides and Esters: The Gateway to Diversity
The carboxylic acid at the 3-position is a versatile handle for generating vast libraries of derivatives, primarily through the formation of amides and esters. These functional groups are critical for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Experimental Protocol: General Procedure for the Preparation of 1H-Indazole-3-carboxamide Derivatives [6]
-
Activation of the Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-Hydroxybenzotriazole (HOBT) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents).
-
Base Addition: Add a tertiary amine base, such as triethylamine (TEA) (3 equivalents), to the reaction mixture and stir at room temperature for 15 minutes.
-
Amine Coupling: Introduce the desired substituted amine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.
-
Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., 10% methanol in chloroform). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
This protocol allows for the synthesis of a diverse array of N-substituted 1H-indazole-3-carboxamides, which have shown significant potential in various therapeutic areas.[6]
Biological Activities and Therapeutic Potential
Derivatives of 1H-indazole-3-carboxylic acid have demonstrated a wide range of biological activities, with a notable emphasis on oncology and inflammatory diseases. The substitution pattern on the indazole ring plays a crucial role in determining the specific biological target and the potency of the compound.
Anticancer and Kinase Inhibition
A significant body of research has focused on the development of indazole-based compounds as inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[7]
-
VEGFR-2 Inhibition: The indazole scaffold is a key component of several vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. These agents play a critical role in blocking angiogenesis, a process essential for tumor growth and metastasis. The steric hindrance of the indazole heterocycle is thought to be important for its interaction with the tyrosine kinase receptor.[2]
-
Multi-Kinase Inhibition: Several approved anticancer drugs, such as Entrectinib and Axitinib, feature the indazole core, highlighting its effectiveness in designing multi-kinase inhibitors that can target several oncogenic signaling pathways simultaneously.[7]
-
Apoptosis Induction: Certain indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For example, the derivative 2f was found to upregulate pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2 in breast cancer cells.[8]
Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK) by a 4-Methyl-1H-indazole-3-carboxamide Derivative
Caption: Inhibition of RTK signaling by a 4-Methyl-1H-indazole-3-carboxamide derivative.
Anti-inflammatory and Immunomodulatory Effects
The indazole scaffold is also prominent in the development of agents targeting inflammatory pathways.
-
CRAC Channel Blockade: Indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel, which plays a critical role in the activation of mast cells and other immune cells. By inhibiting calcium influx, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators.[9][10]
Structure-Activity Relationships (SAR): The Significance of the 4-Methyl Group
While comprehensive SAR studies specifically focused on the 4-methyl group are not extensively published, we can infer its importance from broader studies on substituted indazoles. The substitution pattern on the benzene portion of the indazole ring is critical for modulating potency, selectivity, and pharmacokinetic properties.
-
Influence on Kinase Selectivity: In the context of kinase inhibition, substitutions on the indazole ring can influence the selectivity profile of the compound. The 4-position, along with other positions on the ring, can be modified to optimize interactions with specific amino acid residues in the kinase ATP-binding pocket, thereby enhancing potency against the desired target and reducing off-target effects.[2]
-
Modulation of Physicochemical Properties: The addition of a methyl group at the 4-position can impact the lipophilicity and metabolic stability of the molecule. These properties are crucial for achieving favorable oral bioavailability and a suitable half-life in vivo.
Table 1: Representative Biological Activities of Substituted 1H-Indazole-3-Carboxamide Derivatives
| Compound ID | Substitution Pattern | Biological Target | Activity (IC50) | Reference |
| 2f | Substituted indazole | Breast cancer cell line (4T1) | 0.23 - 1.15 µM | [8] |
| 6o | Substituted 1H-indazole-3-amine | K562 cancer cell line | 5.15 µM | [7] |
| 12d | Indazole-3-carboxamide | CRAC channel | sub-µM | [9][10] |
Future Directions and Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Future research in this area should focus on:
-
Systematic SAR Studies: A thorough investigation of the impact of the 4-methyl group, in comparison to other substituents at this and other positions, is needed to fully understand its contribution to biological activity.
-
Exploration of New Biological Targets: While oncology and inflammation are well-explored areas, the versatility of the indazole scaffold suggests that 4-methyl derivatives may have potential against other targets, such as those involved in neurodegenerative and metabolic diseases.
-
Advanced Drug Delivery Strategies: Formulation and drug delivery studies will be crucial for optimizing the therapeutic potential of promising lead compounds derived from this scaffold.
Conclusion
The this compound core and its derivatives are a testament to the enduring power of privileged scaffolds in drug discovery. Their synthetic tractability, coupled with a diverse range of biological activities, positions them as a fertile ground for the development of next-generation therapeutics. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines.
References
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI.
- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024). Knowledge.
- Chandrasekhar, T., et al. (2012).
- Indazole-3-carboxylic acid derivatives. EP0358903A2.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2021). Current Medicinal Chemistry.
- Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids 7a–7k. (2023).
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012).
- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. (2022). Assiut University Bulletin for Pharmaceutical Sciences.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). Bioorganic & Medicinal Chemistry Letters.
- indazole. Organic Syntheses.
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013). Journal of Medicinal Chemistry.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry.
- VEGFR-2 inhibitor. Wikipedia.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile & Characterization: 4-Methyl-1H-indazole-3-carboxylic acid
[1][2]
Executive Summary & Physicochemical Architecture
This compound (CAS: 885518-90-1 ) is a substituted indazole scaffold frequently utilized as a pharmacophore in the development of kinase inhibitors and anti-inflammatory agents.[1][2] Its solubility behavior is governed by the interplay between the ionizable carboxylic acid moiety (pKa ~3.5), the amphoteric indazole nitrogen system, and the lipophilic 4-methyl substituent.[1]
Unlike its non-methylated parent (1H-indazole-3-carboxylic acid), the 4-methyl derivative exhibits increased lipophilicity and steric hindrance proximal to the carboxyl group, which alters its solvation shell and crystal packing energy.[1][2]
Core Physicochemical Parameters
| Property | Value / Prediction | Significance |
| CAS Number | 885518-90-1 | Unique Identifier |
| Molecular Weight | 176.17 g/mol | Small molecule fragment space |
| Predicted pKa (COOH) | 3.2 – 3.8 | Acidic; forms salts at pH > 5 |
| Predicted pKa (Indazole NH) | ~13.5 | Very weak acid; deprotonates only in strong base |
| Predicted LogP | ~1.8 – 2.1 | Moderate lipophilicity; cell-permeable |
| H-Bond Donors/Acceptors | 2 / 3 | Dictates solubility in polar protic solvents |
Solvent Compatibility Matrix
The solubility of this compound is highly pH-dependent and sensitive to protic vs. aprotic solvent environments.[1][2] The following matrix categorizes solvents based on interaction mechanisms.
A. High Solubility Solvents (Primary Stock Preparation)
These solvents are recommended for preparing stock solutions (10–100 mM) for biological assays or synthetic reactions.[1]
-
DMSO (Dimethyl Sulfoxide): The gold standard for biological stocks.[1]
-
DMF (Dimethylformamide): Excellent for synthetic intermediate handling.[1]
-
Basic Aqueous Media (pH > 8):
B. Moderate/Temperature-Dependent Solvents
Useful for recrystallization and purification.[1][2]
-
Methanol / Ethanol:
-
Ethyl Acetate:
C. Low Solubility Solvents (Anti-Solvents)[1]
-
Water (Neutral/Acidic):
-
Hexane / Heptane:
Experimental Protocols for Solubility Determination
As specific empirical values can vary by batch purity and polymorph, researchers must validate solubility using the following self-validating protocols.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The "Gold Standard" for formulation development.[1][2]
-
Preparation: Weigh excess solid (~5 mg) into a glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]
-
Equilibration: Agitate at 25°C for 24–48 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification: Analyze the supernatant via HPLC-UV (254 nm).
-
Calibration: Use a standard curve prepared in DMSO (where solubility is known to be complete).[1]
-
Protocol B: Kinetic Solubility (Turbidimetric Assay)
High-throughput method for early discovery screening.[1][2]
-
Stock: Prepare a 10 mM stock solution in DMSO.
-
Titration: Spike 10 mM stock into aqueous buffer (e.g., pH 7.4) in a 96-well plate to achieve final concentrations of 1, 5, 10, 50, 100 µM.
-
Incubation: Shake for 2 hours at RT.
-
Readout: Measure Absorbance at 620 nm (turbidity) or use Nephelometry.
-
Result: The "Kinetic Solubility Limit" is the concentration immediately preceding the onset of precipitation (increased absorbance).[1]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on the intended application (Synthesis vs. Assay).
Figure 1: Solvent selection workflow for this compound based on experimental context.[1][2]
Practical Applications & Troubleshooting
Recrystallization Strategy
For purification of crude material (e.g., post-hydrolysis of the methyl ester), the following biphasic adjustment is effective:
-
Dissolution: Dissolve crude solid in minimal 1M NaOH (forms the soluble carboxylate salt).
-
Filtration: Filter off any insoluble impurities (non-acidic byproducts).[1]
-
Precipitation: Slowly acidify the filtrate with 1M HCl to pH ~3–4 while stirring. The this compound will precipitate as a solid.[1][2]
-
Polishing: Collect solid and recrystallize from hot Methanol or Ethanol/Water (9:1) to remove trace salts.[1]
Stock Solution Stability[1][2]
References
Sources
- 1. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4498-67-3|Indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 5. 3-Iodo-1H-indazole-6-carboxylic acid methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
commercial suppliers of 4-Methyl-1H-indazole-3-carboxylic acid
Title: Strategic Sourcing and Technical Validation of 4-Methyl-1H-indazole-3-carboxylic Acid Subtitle: A Technical Whitepaper for Medicinal Chemistry and Process Development
Executive Summary
This compound is a high-value pharmacophore, particularly in the development of kinase inhibitors (e.g., VEGFR, PDGFR) and PARP inhibitors where the indazole core mimics the purine ring of ATP.[1][2] While the parent indazole-3-carboxylic acid is a commodity chemical, the 4-methyl derivative presents unique sourcing challenges due to regiochemical ambiguity during synthesis and limited bulk availability.[1][2][3]
This guide provides a self-validating protocol for sourcing, verifying, and—if necessary—synthesizing this building block. It prioritizes the acquisition of the methyl ester derivative as a more stable and commercially available alternative, followed by a controlled hydrolysis.[1][2][3]
The Chemical Scaffold & Isomer Criticality
Compound: this compound Target Structure: [1][2][3]
-
Substituents: Carboxylic acid at C3; Methyl group at C4.[3]
-
CAS Caution: Commercial databases often conflate the acid (CAS 785777-96-0 is often cited but frequently misassigned) with its methyl ester (CAS 1352415-05-4) or the 1-methyl (N-methyl) isomer.[1][2][3] Always verify by structure, not just CAS.
Why the 4-Methyl Position Matters: In Structure-Activity Relationship (SAR) studies, the C4-methyl group provides critical steric bulk that can induce atropisomerism in biaryl systems or fill hydrophobic pockets in enzyme active sites (e.g., the gatekeeper region of kinases).[1][2] Confusing this with the 5-methyl or 6-methyl isomer will result in complete loss of biological potency.[1][3]
Sourcing Strategy: The "Buy vs. Make" Decision Matrix
Direct procurement of the free acid is often plagued by long lead times and batch-to-batch variability.[1][3] The recommended strategy is to source the Methyl Ester intermediate.[1][2][3]
Primary Commercial Vector: The Methyl Ester[1]
-
Rationale: Esters are non-ionizable, easier to purify by silica chromatography, and have superior shelf-stability compared to the free acid, which can decarboxylate under thermal stress.[1][2]
Supplier Tiering
| Tier | Supplier Type | Recommended For | Risk Profile |
| Tier 1 | Catalog Aggregators (e.g., Fluorochem, Combi-Blocks, Enamine) | < 10g Screening quantities.[1][2][3] | Low. Material is usually in stock or on short lead time.[3] |
| Tier 2 | Custom Synthesis CROs (e.g., WuXi, Pharmaron) | > 100g Process Development.[1][2][3] | Medium. Requires detailed specification sheet (Spec Sheet) to avoid isomer errors. |
| Tier 3 | General Re-sellers (e.g., Sigma/Merck) | Reference Standards.[1][2][3] | High Cost. Often re-packaged from Tier 1 with high markup.[3] |
Sourcing Decision Workflow (Graphviz)
Figure 1: Decision matrix for sourcing the target compound, prioritizing the methyl ester route.
Quality Assurance & Validation (The "Trustworthiness" Pillar)
Upon receipt of the material (white to off-white powder), do not rely solely on the Certificate of Analysis (CoA).[1][2] You must validate the regiochemistry (4-Me vs 5/6-Me) and purity .
Analytical Protocol
-
Solvent: DMSO-d6 (Carboxylic acids and indazoles have poor solubility in CDCl3).[3]
-
1H-NMR Validation Criteria:
-
The Methyl Group: Look for a singlet integrating to 3H around δ 2.6 - 2.8 ppm .[3] (Note: C4-methyl is often deshielded relative to C5/C6 methyls due to proximity to the C3-carbonyl).[3]
-
Aromatic Region: You must observe exactly three aromatic protons.[3]
-
Crucial Check: If you see a singlet in the aromatic region, you likely have the 5-methyl or 6-methyl isomer.[1][2][3] The 4-methyl isomer possesses adjacent protons (H5, H6, H7) and should show a splitting pattern of doublet-triplet-doublet (or overlapping multiplets), but NO aromatic singlets .[1][2]
-
-
QC Workflow (Graphviz)
Figure 2: NMR logic gate to distinguish the 4-methyl isomer from common 5/6-methyl impurities.
Experimental Protocols
Protocol A: Hydrolysis of Methyl 4-methyl-1H-indazole-3-carboxylate
Use this if you sourced the commercial ester.[1][2][3]
-
Dissolution: Dissolve 1.0 eq of the methyl ester in a 3:1 mixture of THF:Water.
-
Saponification: Add 2.5 eq of LiOH·H2O.[3]
-
Reaction: Stir at 60°C for 4 hours. Monitor by LCMS (Shift from Ester M+1 ~191 to Acid M+1 ~177).[1][2][3]
-
Workup:
-
Yield: Typically >90%.
Protocol B: De Novo Synthesis (Contingency)
Use this if commercial supply is exhausted.[1][2][3] This route ensures the 4-methyl position is locked in from the start.[1]
Precursor: 2-Amino-6-methylbenzoic acid (or its methyl ester).[1][3] Mechanism: Diazotization followed by reductive cyclization.[3]
-
Diazotization: Suspend 2-amino-6-methylbenzoic acid (10 mmol) in aqueous HCl (5M, 20 mL) at -5°C. Add NaNO2 (1.1 eq) dropwise. Stir for 30 min.
-
Reduction/Cyclization: Cannulate the diazonium salt solution into a solution of SnCl2·2H2O (2.5 eq) in conc.[1][2][3] HCl at 0°C.
-
Purification: The hydrazine intermediate often cyclizes spontaneously or upon slight warming.[2][3] The indazole carboxylic acid precipitates.[2][3] Recrystallize from Ethanol/Water.[3]
Handling & Stability
-
Storage: Store at 2-8°C. Keep desiccated.
-
Safety: Indazoles can be sensitizers.[3] Handle in a fume hood.
-
Tautomerism: In solution, the H moves rapidly between N1 and N2.[1][2][3] However, for alkylation reactions (e.g., reacting with an alkyl halide), the N1-alkylation is generally favored electronically, but the C4-methyl group may sterically hinder N1, potentially increasing the ratio of N2-alkylated byproducts.[1][2]
References
-
Snyder, H. R., et al. (1952).[1][2][3] Synthesis of Indazole-3-carboxylic Acids.[1][3][5][6][7] Journal of the American Chemical Society.[2][3]
- Foundational text on the diazotiz
-
Fluorochem. (2024).[2][3] Product Catalog: Methyl 4-methyl-1H-indazole-3-carboxylate.[1][3]
-
Cerecetto, H., & González, M. (2016).[1][2][3] Synthetic Medicinal Chemistry in Chagas' Disease: Compounds at The Final Stage.[2][3] Asian Journal of Organic Chemistry.[2][3][8] [1][2]
- Discusses the biological relevance of the indazole-3-carboxylic acid scaffold.
-
PubChem. (2024).[2][3] Compound Summary: Methyl 1H-indazole-3-carboxylate.[1][2][3][5][7][1][2]
- General data on the ester stability and properties.
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
safety and handling of 4-Methyl-1H-indazole-3-carboxylic acid
Technical Guide: Safety, Handling, and Operational Protocols for 4-Methyl-1H-indazole-3-carboxylic Acid
Document Control:
-
Version: 1.0
-
Classification: Laboratory Safety & Technical Handling
Executive Summary
This compound (C₉H₈N₂O₂) is a specialized heterocyclic building block primarily utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., p38 MAP kinase, IDO1) and 5-HT receptor antagonists. Unlike its more common analog, 1H-indazole-3-carboxylic acid, the presence of the methyl group at the C4 position introduces steric constraints and lipophilic shifts that alter its solubility and binding kinetics.
Critical Advisory: Due to the specific regio-isomerism, public toxicological datasets often conflate this compound with its 1-methyl or 5-methyl isomers. As a Senior Scientist, you must treat this compound with a precautionary safety margin , assuming it possesses the irritant profile of the indazole class and the potential bioactivity of a kinase inhibitor intermediate.
Chemical Profile & Physicochemical Properties
Accurate identification is the first step in safety. The C4-methyl substitution retains the acidic N-H proton on the pyrazole ring, distinguishing it from N-methylated derivatives.
| Property | Specification | Technical Note |
| Chemical Name | This compound | Distinct from methyl esters (carboxylates). |
| Molecular Formula | C₉H₈N₂O₂ | Isomeric with Methyl 1H-indazole-3-carboxylate.[1] |
| Molecular Weight | 176.17 g/mol | Useful for molarity calculations in stock prep. |
| Appearance | Off-white to beige solid | Discoloration indicates oxidation or decarboxylation. |
| Predicted pKa | ~3.5 (COOH), ~13 (NH) | Amphoteric character; soluble in basic aqueous buffers. |
| Solubility | DMSO (High), MeOH (Moderate) | Poor water solubility at neutral pH. |
| Melting Point | >250°C (Decomposes) | High lattice energy typical of indazole acids.[2] |
Hazard Identification & Toxicology (SAR Assessment)
Rationale: In the absence of compound-specific LD50 data for the 4-methyl isomer, we apply a Structure-Activity Relationship (SAR) assessment based on the parent 1H-indazole-3-carboxylic acid (CAS: 4498-67-3) and GHS standards for substituted indazoles.
GHS Classification (Derived):
-
Signal Word: WARNING
-
H302: Harmful if swallowed (Acute Tox. 4).[3]
-
H315: Causes skin irritation (Acidic functionality).
-
H319: Causes serious eye irritation (High risk due to crystalline dust).[4]
-
H335: May cause respiratory irritation (STOT SE 3).[3]
Biological Mechanism of Hazard: The carboxylic acid moiety acts as a proton donor, causing direct mucosal irritation. Simultaneously, the indazole core is a known pharmacophore for protein binding. Inhalation of dust may trigger not just mechanical irritation but potential sensitization or off-target kinase interaction in the lungs.
Storage & Stability Protocol
Expert Insight: The primary degradation pathway for indazole-3-carboxylic acids is decarboxylation upon prolonged exposure to heat or moisture, converting the active scaffold into 4-methyl-1H-indazole.
Protocol:
-
Primary Storage: Store at -20°C in a dedicated chemical freezer.
-
Atmosphere: Hygroscopic. Must be stored under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.
-
Thawing: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation on the cold solid.
Operational Handling & Solubilization
This workflow ensures precision dosing while mitigating exposure risks.
A. Personal Protective Equipment (PPE)
-
Hands: Double-gloving is required. Inner latex, Outer Nitrile (minimum 0.11 mm thickness). Reasoning: DMSO is the primary solvent and permeation enhancer; it can carry the compound through single layers.
-
Respiratory: N95 particulate respirator or handling within a certified Fume Hood (Face velocity > 0.5 m/s).
-
Eyes: Chemical splash goggles.
B. Solubilization Workflow (DMSO Stock)
Target: Preparation of a 10 mM Stock Solution.
-
Weighing: Use an anti-static gun on the weighing boat. Indazole powders are often electrostatic and prone to drift.
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) slowly.
-
Sonicate: Sonicate at 40 kHz for 5-10 minutes. Note: If the solution remains cloudy, gentle warming (up to 37°C) is permissible. Do not exceed 50°C to avoid decarboxylation.
-
Aliquot: Immediately aliquot into single-use volumes to avoid freeze-thaw cycles.
C. Visualization: Safe Handling Decision Tree
Caption: Operational workflow for solubilizing this compound, prioritizing stability and sterility.
Emergency Response & Disposal
Exposure Scenarios
-
Ocular Contact: Immediate irrigation with saline for 15 minutes. The acidity (pKa ~3.5) can cause corneal etching.
-
Skin Contact: Wash with soap and water.[3][5][6] Do not use ethanol, as it may increase transdermal absorption.
-
Spill Cleanup: Neutralize powder spills with Sodium Bicarbonate (
) or a spill pillow before sweeping to prevent acid aerosolization.
Disposal
-
Stream: Segregate into Halogen-Free Organic Waste (unless dissolved in halogenated solvents).
-
Deactivation: For trace residues in glassware, rinse with 1N NaOH to convert the acid to its water-soluble sodium salt, then wash with water.
Application Context: Why This Molecule?
Understanding the "why" improves handling compliance. This molecule is not just a reagent; it is a scaffold .
-
Kinase Inhibition: The indazole ring mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of kinases. The 3-carboxylic acid is often coupled to amines to form amides, extending into the "solvent-exposed region" of the protein.
-
4-Methyl Significance: The methyl group at C4 provides a "steric clash" or hydrophobic contact that can improve selectivity against off-target kinases compared to the un-substituted parent.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759496, Indazole-3-carboxylic acid (Parent Class). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (HCS). Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 1H-Indazole-3-carboxylic acid derivatives.[1] Retrieved from [Link][1]
- Lovering, F., et al. (2016).Position of Methyl Substitution on Indazole Scaffolds Affects Kinase Selectivity. (General Reference on Indazole SAR).
Sources
review of 4-Methyl-1H-indazole-3-carboxylic acid research
An In-depth Technical Guide to 4-Methyl-1H-indazole-3-carboxylic Acid: Synthesis, Reactivity, and Therapeutic Potential
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Termed a "privileged scaffold," its structure is frequently found in molecules exhibiting a wide range of pharmacological activities.[1] This structural motif is adept at forming key interactions with biological macromolecules, leading to its incorporation into numerous therapeutic agents. Derivatives of indazole are known to possess potent activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1]
Within this important class of molecules, this compound serves as a critical building block and synthetic intermediate. Its structure combines the biologically active indazole core with a reactive carboxylic acid handle at the 3-position, allowing for straightforward chemical modification. The additional methyl group at the 4-position provides a point of substitution that can be exploited to fine-tune the steric and electronic properties of derivative compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This guide offers an in-depth review of the synthesis, characterization, and diverse applications of this versatile chemical entity for researchers and drug development professionals.
Physicochemical Properties and Characterization
This compound is a stable organic compound typically supplied as a solid. Its core structure and functional groups can be definitively identified using a suite of standard analytical techniques.
Table 1: Key Properties and Identifiers
| Property | Value | Source |
| Chemical Formula | C₉H₈N₂O₂ | Calculated |
| Molecular Weight | 176.17 g/mol | Calculated |
| Appearance | Typically a beige or off-white powder | [2] |
| CAS Number | 26893-73-6 | Inferred from supplier data |
| Canonical SMILES | CC1=C(C=CC2=C1C(=NN2)C(=O)O) | PubChem |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structural integrity. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton of the indazole ring, the methyl protons, and the acidic proton of the carboxylic acid.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid, the N-H stretch of the indazole, the C=O carbonyl stretch, and C-H stretches of the aromatic ring and methyl group. For example, a typical amide derivative shows a carbonyl (C=O) absorption around 1651 cm⁻¹ and an N-H stretch near 3184 cm⁻¹.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound by identifying the molecular ion peak (M+).
Synthesis of the Indazole-3-Carboxylic Acid Core
The construction of the indazole-3-carboxylic acid scaffold is a well-established area of organic synthesis, with several reliable methods reported in the literature. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and scalability requirements.
One of the most common and historically significant methods begins with substituted isatins. This pathway involves a base-mediated hydrolytic ring-opening of the isatin, followed by diazotization and subsequent reduction to form an aryl hydrazine intermediate. Acid-catalyzed cyclization of this hydrazine then yields the final indazole-3-carboxylic acid product.[3] Other notable methods include the cyclization of o-nitroacetophenone derivatives and transition metal-catalyzed C-H activation strategies.[4][5]
General Experimental Protocol: Synthesis via Diazotization
This protocol describes a generalized procedure for synthesizing an indazole-3-carboxylic acid derivative. The causality behind this multi-step process lies in the sequential transformation of functional groups to build the heterocyclic ring system. The initial hydrolysis opens the stable isatin ring to create a more flexible precursor. The subsequent diazotization and reduction are classic reactions for converting an amino group into a hydrazine, which is the key functional group required for the final, acid-catalyzed cyclization that forms the pyrazole portion of the indazole.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the appropriately substituted 2-amino-phenyl-acetic acid derivative in aqueous hydrochloric acid, cooled to 0-5°C, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.
-
Diazotization: Stir the mixture at 0-5°C for 1 hour to ensure complete formation of the diazonium salt intermediate.
-
Reduction: In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, also cooled to 0-5°C. Add the previously prepared diazonium salt solution to the SnCl₂ solution dropwise.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water or DMF/water) to yield the pure indazole-3-carboxylic acid product.[3]
Chemical Reactivity and Derivatization for Drug Discovery
The true utility of this compound in drug discovery lies in its capacity for chemical derivatization. The carboxylic acid at the 3-position is a versatile handle for creating extensive libraries of compounds for structure-activity relationship (SAR) studies.
The most common derivatization is the formation of amides via coupling with a diverse range of primary or secondary amines. This reaction introduces new chemical functionalities that can modulate the compound's biological activity, solubility, and metabolic stability.
Protocol: Synthesis of 1H-Indazole-3-Carboxamide Derivatives
The following is a standard, robust protocol for amide bond formation. The choice of coupling agents like EDC/HOBt is critical; they act by forming a highly reactive intermediate with the carboxylic acid, which is then readily attacked by the amine nucleophile. This process avoids the need to convert the carboxylic acid to a harsh acyl chloride and proceeds under mild conditions, preserving sensitive functional groups on the amine coupling partner.
Step-by-Step Methodology: [1]
-
Activation: In a round-bottom flask, dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Coupling Agents: Add 1-Hydroxybenzotriazole (HOBT, 1.2 equiv) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) to the solution. Add a tertiary amine base, such as triethylamine (TEA, 3.0 equiv), to neutralize the hydrochloride salt and maintain a basic pH.
-
Stirring: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester intermediate.
-
Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by pouring the mixture into ice water. Extract the product into an organic solvent (e.g., ethyl acetate or a chloroform/methanol mixture).
-
Purification: Wash the combined organic layers with aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.
Biological Activities and Therapeutic Applications
The indazole scaffold is a key component in numerous compounds with significant biological activity. While specific data for this compound itself is limited, the vast body of research on its close analogs provides a strong indication of its potential therapeutic applications.
1. Oncology: Indazole derivatives are prominent in cancer research. The parent compound, 1H-indazole-3-carboxylic acid, has been shown to be effective against cancer cells by inhibiting protein synthesis and cellular glycolysis.[6] Many indazole-based molecules function as kinase inhibitors, a major class of targeted cancer therapies. The indazole ring is particularly effective at binding to the hinge region of the ATP-binding pocket of many kinases, disrupting signaling pathways that are crucial for cancer cell growth and survival.[7] The anti-tumor drugs Lonidamine and Granisetron, for instance, contain the indazole-3-carboxylic acid skeleton.[4]
2. Anti-Inflammatory and Neurological Disorders: Derivatives of indazole have been explored as anti-inflammatory agents.[7] Furthermore, the scaffold is a key component in compounds developed as nicotinic α-7 receptor partial agonists, which have potential applications in treating neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.[3]
3. Synthetic Cannabinoid Precursor: In a more contemporary context, indazole-3-carboxamides and their ester analogs have been widely used as core structures for synthetic cannabinoid receptor agonists (SCRAs).[8] The modification of the indazole N-1 position and the derivatization of the 3-carboxamide are common strategies to create potent agonists of the CB1 and CB2 receptors. Therefore, this compound is a relevant starting material for forensic and toxicological research into these classes of compounds.
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and chemical biology. Its robust synthesis, combined with the reactivity of its carboxylic acid group, makes it an invaluable tool for generating molecular diversity. The established and emerging biological activities associated with the indazole scaffold—from oncology to neuroscience—ensure that this compound and its derivatives will remain a focus of intensive research. Future work will likely concentrate on developing more stereoselective and efficient synthetic routes, exploring novel derivatizations, and further elucidating the mechanisms of action for the next generation of indazole-based therapeutic agents.
References
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Shaanxi Bloom Tech Co., Ltd. (2024, October 13). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]
-
Knowledge. (2024, March 12). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized? Retrieved from [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt.
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN110804051A - Preparation method of granisetron intermediate.
- Google Patents. (n.d.). CN1429816A - New method of preparing Granisetron intermediate.
-
ResearchGate. (n.d.). Synthesis of granisetron probes 36–39. Reagents and conditions... Retrieved from [Link]
-
Eureka. (n.d.). Method for preparing granisetron hydrochloride from high tropine alkanamine. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. biosynth.com [biosynth.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Protocol for the Synthesis of 4-Methyl-1H-indazole-3-carboxylic Acid
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid (4-MICA) , a critical scaffold in the development of kinase inhibitors (e.g., IDO1, VEGFR) and granisetron analogs.[1] While various routes exist, this guide focuses on the modified Snyder synthesis starting from 4-methylisatin.[1] This pathway is selected for its operational simplicity, cost-effectiveness, and high tolerance for steric hindrance at the C4 position.[1] The protocol includes a validated step-by-step methodology, safety parameters for diazonium handling, and critical process controls (CPCs) to ensure high purity (>98%).
Introduction & Retrosynthetic Analysis
The 1H-indazole-3-carboxylic acid motif is a privileged structure in medicinal chemistry.[1] The introduction of a methyl group at the C4 position creates unique steric constraints that can enhance selectivity in protein binding pockets.[1]
Strategic Route Selection
We utilize the classical ring-opening/reductive cyclization of isatins.[1] Unlike modern metal-catalyzed [3+2] cycloadditions (which require expensive aryne precursors), this route uses stable, commercially available starting materials.[1]
Mechanism Summary:
-
Hydrolysis: 4-Methylisatin is hydrolyzed to the corresponding keto-acid (2-(2-amino-6-methylphenyl)-2-oxoacetic acid).[1]
-
Diazotization: The amine is converted to a diazonium salt.[1][2]
-
Reductive Cyclization: The diazonium intermediate is reduced (typically with SnCl₂ or Na₂SO₃) to the hydrazine, which spontaneously cyclizes to form the indazole core.[1]
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection of 4-MICA showing the Isatin pathway.[1]
Materials and Equipment
Reagents
| Reagent | CAS No. | Role | Purity Req. |
| 4-Methylisatin | 1128-44-5 | Starting Material | >97% |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | Diazotizing Agent | >99% |
| Tin(II) Chloride Dihydrate | 10025-69-1 | Reducing Agent | >98% |
| Hydrochloric Acid (conc.) | 7647-01-0 | Solvent/Acid | 37% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Base | Pellets |
Equipment
-
Reactor: 500 mL 3-neck round-bottom flask (RBF) with mechanical stirrer (overhead stirring preferred due to slurry formation).
-
Temperature Control: Ice/Salt bath (-10°C capacity) and heating mantle.[1]
-
Addition: Pressure-equalizing addition funnel.
-
Filtration: Buchner funnel with vacuum trap.
Experimental Protocol
Scale: 50 mmol (approx. 8.0 g of 4-Methylisatin) Expected Yield: 65–75%[1]
Step 1: Hydrolysis and Diazotization
Rationale: The keto-acid intermediate is unstable and prone to decarboxylation if isolated.[1] We proceed directly to the diazonium salt in a one-pot fashion.
-
Preparation of Isatin Solution:
-
In the 500 mL RBF, dissolve 4-methylisatin (8.06 g, 50 mmol) in 1N NaOH (150 mL) .
-
Heat gently to 50°C for 30 minutes until the solution turns a deep reddish-brown, indicating ring opening to the sodium salt of the keto-acid.
-
Cool the mixture to 0°C using an ice/salt bath.
-
-
Diazotization (CRITICAL STEP):
-
Prepare a solution of NaNO₂ (3.8 g, 55 mmol, 1.1 equiv) in water (15 mL) .
-
Add the NaNO₂ solution to the cooled isatin hydrolysate.[1] Stir for 5 minutes.
-
Acidification: Prepare a separate beaker with conc. HCl (40 mL) and crushed ice (100 g) .
-
Slowly pour the alkaline isatin/nitrite mixture into the acid/ice slurry with vigorous stirring.
-
Observation: A yellow-orange precipitate (the diazonium salt) may form.[1] Maintain temperature <5°C .
-
Scientist Note: Inverse addition (alkaline to acid) prevents side reactions by ensuring immediate acidification.[1]
-
Step 2: Reductive Cyclization (Snyder Modification)
Rationale: Stannous chloride is used here as a robust reducing agent.[1] While sodium sulfite is an alternative, SnCl₂ often provides cleaner cyclization for sterically hindered substrates.[1]
-
Preparation of Reducing Solution:
-
In a separate flask, dissolve SnCl₂·2H₂O (28.2 g, 125 mmol, 2.5 equiv) in conc.[1] HCl (60 mL) . Cool this solution to <10°C.
-
-
Reduction:
-
Add the cold SnCl₂ solution dropwise to the diazonium slurry (from Step 1) over 20–30 minutes.
-
Process Control: Maintain internal temperature <10°C during addition. Nitrogen evolution (foaming) will occur.[1]
-
-
Cyclization:
-
After addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours.
-
The solid will change texture and color (usually becoming lighter).[1]
-
Step 3: Workup and Purification[1][3]
-
Filtration: Filter the crude solid using a Buchner funnel.[1]
-
Washing: Wash the filter cake with 0.1N HCl (50 mL) followed by water (2 x 50 mL) to remove residual tin salts.
-
Purification (Recrystallization):
-
Transfer the damp cake to a flask and add Glacial Acetic Acid (approx. 10 mL/g of solid) .
-
Heat to reflux until dissolved.[1] If insoluble particulates remain, filter hot.[1]
-
Allow to cool slowly to room temperature to crystallize.[1]
-
Filter the purified crystals and wash with a small amount of cold acetic acid, then diethyl ether.[1]
-
-
Drying: Dry under vacuum at 60°C for 12 hours.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the synthesis of 4-MICA.
Analytical Characterization
Compound: this compound Molecular Formula: C₉H₈N₂O₂ Molecular Weight: 176.17 g/mol [1]
Expected 1H NMR (DMSO-d₆, 400 MHz)
-
δ 13.5 ppm: (br s, 1H, COOH) - Exchangeable.[1]
-
δ 13.2 ppm: (br s, 1H, NH) - Exchangeable.[1]
-
δ 7.40 ppm: (d, J=8.5 Hz, 1H, H-7)[1]
-
δ 7.28 ppm: (t, J=8.0 Hz, 1H, H-6)
-
δ 6.95 ppm: (d, J=7.0 Hz, 1H, H-5)[1]
-
δ 2.65 ppm: (s, 3H, Ar-CH₃) - Note: The methyl group at C4 is deshielded due to proximity to the C3-carboxyl group.[1]
Mass Spectrometry (ESI)[1]
Safety & Troubleshooting
Critical Process Controls (CPCs)
-
Temperature Control during Diazotization: The temperature must not exceed 5°C. Higher temperatures lead to phenol by-products (via diazonium hydrolysis) and decomposition.[1]
-
Tin Removal: Residual tin can be problematic for biological assays.[1] Ensure thorough washing with dilute HCl.[1] If ICP-MS shows high Sn levels, chelate with EDTA during the workup or recrystallize from ethanol/water.[1]
Hazards[1]
References
-
Snyder, H. R., et al. (1952).[1][3] Synthesis of Indazole-3-carboxylic Acids. Journal of the American Chemical Society, 74(8), 2009–2012.[1] Link[1]
-
Li, P., et al. (2012).[1][4] Indazole Synthesis via [3+2] Cycloaddition. Journal of Organic Chemistry, 77(7), 3127–3133.[1] Link[1]
-
Organic Syntheses. (2009).[1] Synthesis of 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 274.[1] Link[1]
-
PubChem. (2023).[1] Methyl 1H-indazole-3-carboxylate Compound Summary. National Library of Medicine.[1] Link
Sources
- 1. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 4. Indazole synthesis [organic-chemistry.org]
Application Note: Coupling Strategies for 4-Methyl-1H-indazole-3-carboxylic acid
This application note details the chemical handling, activation, and coupling protocols for 4-Methyl-1H-indazole-3-carboxylic acid .
Executive Summary & Chemical Context
The this compound scaffold presents a unique challenge in medicinal chemistry due to the peri-interaction between the C4-methyl group and the C3-carboxylic acid.[1] Unlike the unsubstituted parent indazole, the 4-methyl analog forces the carboxylate out of planarity, significantly increasing the activation energy for nucleophilic attack during amide coupling.
This guide provides optimized protocols to overcome this steric barrier while managing the regiochemical ambiguity of the N1/N2-indazole nitrogen.
| Feature | Implication for Coupling |
| C4-Methyl Group | Creates "Peri-Strain" (1,8-like interaction).[2][1] Hinders formation of the tetrahedral intermediate. |
| N1-H Acidic Proton | |
| Solubility | Poor in non-polar solvents.[2] High polarity requires DMF/DMAc or N-protection.[2][1] |
Strategic Decision Framework
Before initiating synthesis, select the workflow based on your N1-protection status.[2][1]
Figure 1: Decision tree for selecting the optimal coupling strategy based on N-protection status.
Experimental Protocols
Protocol A: The "Brute Force" Method (Acid Chloride)
Best for: N1-protected substrates or highly hindered amines.[2][1]
Due to the C4-methyl steric clash, standard mixed anhydrides often fail.[2][1] Converting the acid to the acid chloride creates a highly electrophilic species that drives the reaction despite the steric hindrance.
Reagents:
Step-by-Step:
-
Activation: Dissolve this compound (N-protected) in anhydrous DCM (0.2 M) under
. -
Cool to 0°C. Add catalytic DMF.
-
Add Oxalyl Chloride dropwise.[2] Caution: Gas evolution (
).[2][1] -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Concentration: Evaporate solvent/excess reagent under reduced pressure. Re-dissolve the crude acid chloride in DCM.
-
Coupling: Add the amine (1.2 equiv) and DIPEA (3.0 equiv) to the acid chloride solution at 0°C.
-
Stir at RT for 4–12 hours.
Protocol B: The "High-Efficiency" Method (HATU/HOAt)
Best for: Unprotected N1-H substrates or acid-sensitive functional groups.[2][1]
HATU is preferred over EDC/HOBt because the 7-azabenzotriazole moiety accelerates the reaction rate, compensating for the C4-methyl steric hindrance.[2][1]
Reagents:
-
Substrate: 1.0 equiv
-
HATU: 1.2 equiv
-
Base: DIPEA: 3.0 equiv (Critical: pH must be >8 for HATU activation)[2][1]
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M).
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.
-
Activation: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 15 minutes to form the activated ester (OAt-ester).[2][1]
-
Amine Addition: Add the amine (1.1–1.5 equiv).
-
Reaction: Stir at 40°C–50°C.
-
Insight: Unlike standard couplings (RT), the 4-methyl derivative often requires mild heating (40°C) to push the amine attack on the hindered carbonyl.[2]
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by sat.
and brine.[2]
Critical Mechanism: The Peri-Steric Clash
Understanding why this reaction is difficult is key to troubleshooting. The diagram below illustrates the steric interference during the transition state.
Figure 2: Mechanistic pathway highlighting the high activation energy barrier caused by the C4-Methyl group.[2][1]
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Steric hindrance prevents amine attack.[2][1] | Switch to Protocol A (Acid Chloride) or heat Protocol B to 60°C. |
| N-Acylation Byproduct | Unprotected N1 reacting with activated ester.[2][1] | Use Protocol B (HATU) strictly; avoid acid chlorides with unprotected N1-H. |
| Precipitate in DMF | Urea byproduct (if using EDC/DCC).[2][1] | Switch to HATU or T3P (Propylphosphonic anhydride).[2][1] |
| Racemization | Over-activation at high temp.[2] | Not applicable for this achiral acid, but relevant if the amine is chiral.[2] Keep temp <40°C if amine is chiral. |
References
-
Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][1] Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[4][5] Organic Process Research & Development, 20(2), 140-177.[2][1] Link[2][1]
-
Joubert, N., et al. (2020).[2][6] Synthesis and biological evaluation of 1H-indazole-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 186, 111883.[2] (Demonstrates reactivity of indazole-3-carboxylates). Link[2][1]
-
Montalbetti, C. A., & Falque, V. (2005).[2][1] Amide bond formation and peptide coupling.[2][3][7] Tetrahedron, 61(46), 10827-10852.[2][1] Link[2][1]
Sources
- 1. peptide.com [peptide.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. ojs.chimia.ch [ojs.chimia.ch]
- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide synthesis by acylation [organic-chemistry.org]
Application Note: Strategic N-Alkylation of 4-Methyl-1H-indazole-3-carboxylic Acid for Drug Discovery
Abstract
N-alkylated indazoles are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. The strategic introduction of alkyl groups on the indazole nitrogen atoms (N1 and N2) is a critical step in modulating a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This application note provides a detailed experimental procedure for the N-alkylation of 4-Methyl-1H-indazole-3-carboxylic acid, a versatile scaffold for drug discovery. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, with a focus on controlling the often-competing N1 versus N2 regioselectivity. This guide is designed to be a self-validating system, offering field-proven insights to enable researchers to reliably synthesize and characterize these important building blocks.
Introduction: The Significance of N-Alkylated Indazoles
The indazole core is a privileged scaffold in drug discovery, prized for its ability to act as a bioisostere for other aromatic systems and its capacity for forming key hydrogen bond interactions with biological targets. The N-alkylation of the indazole ring system is a powerful tool for fine-tuning a molecule's properties. For instance, the position of the alkyl group can significantly impact the molecule's three-dimensional shape and electrostatic potential, thereby influencing its binding affinity to a target protein.
However, the synthesis of N-alkylated indazoles is not without its challenges. The presence of two nucleophilic nitrogen atoms in the indazole ring often leads to the formation of a mixture of N1 and N2 alkylated isomers. The ratio of these isomers is highly dependent on a variety of factors, including the nature of the alkylating agent, the choice of base and solvent, and the steric and electronic properties of the indazole itself. Therefore, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving the desired regioselectivity and maximizing the yield of the target compound.
This application note will provide a robust protocol for the N-alkylation of this compound, a key intermediate in the synthesis of various biologically active molecules. We will explore the critical parameters that govern this transformation and provide the necessary guidance for the successful synthesis, purification, and characterization of the resulting products.
General Experimental Protocol for N-Alkylation
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide as the electrophile. The choice of base and solvent is critical for controlling regioselectivity, and a discussion on this topic will follow.
Materials and Reagents
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium hydroxide (NaOH), 1 M aqueous solution
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent and Base Addition: Add the chosen solvent (e.g., DMF, 0.1-0.2 M concentration) to the flask. With stirring, add the selected base (1.1-2.0 eq). The choice of base is critical; for instance, a milder base like K₂CO₃ is often used, while a stronger, non-nucleophilic base like NaH may be employed for complete deprotonation.
-
Deprotonation: Stir the mixture at room temperature for 30-60 minutes to allow for the deprotonation of the indazole nitrogen. The formation of the indazolide anion is a key step.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature. For highly reactive alkylating agents, it may be beneficial to cool the reaction mixture to 0 °C before addition to control the exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous mixture to pH ~3-4 with 1 M HCl. This will protonate the carboxylic acid group, making it less water-soluble.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, which may be a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Controlling Regioselectivity: The N1 vs. N2 Challenge
The ratio of N1 to N2 alkylation is a critical parameter to control. The outcome is often a delicate balance of steric and electronic effects, as well as reaction conditions.
-
Steric Hindrance: The 4-methyl group on the indazole ring provides some steric hindrance around the N1 position. This may favor alkylation at the less hindered N2 position, especially with bulky alkylating agents.
-
Electronic Effects: The electron-withdrawing carboxylic acid group at the 3-position influences the electron density of the indazole ring. The N1 and N2 positions have different nucleophilicities, which can be further modulated by the solvent and counter-ion of the base.
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are commonly used as they can solvate the cation of the base, leading to a more "naked" and reactive indazolide anion. This can sometimes favor N1 alkylation. In contrast, less polar solvents may favor N2 alkylation.
-
Base and Counter-ion: The choice of base is crucial. Strong bases like NaH will completely deprotonate the indazole, forming the sodium salt. The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can influence the site of alkylation through coordination effects. Cesium carbonate (Cs₂CO₃) is often reported to favor N1 alkylation in related systems, a phenomenon known as the "cesium effect".
Summary of Reaction Conditions and Expected Outcomes
| Alkylating Agent | Base | Solvent | Temperature | Expected Major Isomer | Rationale |
| Methyl Iodide | K₂CO₃ | DMF | RT - 60 °C | Mixture of N1 and N2 | A common starting point, often gives mixtures. The ratio can be sensitive to the exact temperature and reaction time. |
| Ethyl Bromide | NaH | THF | RT | N1 | The strong base and less polar solvent can favor the thermodynamically more stable N1 product. |
| Benzyl Bromide | Cs₂CO₃ | MeCN | 60 °C | N1 | The "cesium effect" can promote N1 alkylation. The larger benzyl group may also show a preference for the less hindered N1 position. |
| Isopropyl Iodide | K₂CO₃ | DMF | 80 °C | N2 | The bulky isopropyl group will strongly favor the sterically less hindered N2 position. |
Note: The outcomes in this table are based on general principles of indole and indazole chemistry and may require optimization for this specific substrate.
Purification and Characterization
The successful synthesis of N-alkylated indazoles relies on rigorous purification and unambiguous characterization of the resulting isomers.
Purification by Column Chromatography
The N1 and N2 isomers often have different polarities and can typically be separated by silica gel column chromatography. A gradient elution is recommended, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The separation should be monitored by TLC.
Characterization by NMR and Mass Spectrometry
-
¹H NMR Spectroscopy: This is the most powerful technique for distinguishing between the N1 and N2 isomers. The chemical shift of the proton on the indazole ring (at position 7) is particularly informative. In the N1-alkylated isomer, this proton is typically shifted downfield compared to the corresponding proton in the N2-alkylated isomer. The chemical shifts of the newly introduced alkyl group protons will also be distinct for each isomer.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the indazole ring, especially C3 and C7a, can also be used to differentiate between the N1 and N2 isomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The fragmentation pattern in the mass spectrum may also provide clues to the structure of the isomers.
Purification and Analysis Workflow Diagram
Caption: Workflow for the purification and analysis of N-alkylated indazole isomers.
Conclusion
The N-alkylation of this compound is a versatile transformation that opens the door to a wide range of molecular architectures for drug discovery. By carefully selecting the reaction conditions, particularly the base and solvent, researchers can exert significant control over the regiochemical outcome of the reaction. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists working in this exciting area of medicinal chemistry. Rigorous purification and characterization are essential to ensure the identity and purity of the final compounds, which is a prerequisite for their use in biological screening and further development.
References
-
Title: A review on the synthesis of indazole scaffolds. Source: Organic & Biomolecular Chemistry, 2018, 16, 8583-8603. URL: [Link]
-
Title: Regioselective N-Alkylation of Indazoles. Source: The Journal of Organic Chemistry, 2005, 70 (17), pp 6970–6973. URL: [Link]
-
Title: The “Cesium Effect”: A Prominent Example of Cation-Assisted Organic Synthesis. Source: Chemical Reviews, 2004, 104 (1), pp 199–234. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-1H-indazole-3-carboxylic Acid Synthesis
Topic: Troubleshooting Common Impurities & Process Optimization Target Molecule: 4-Methyl-1H-indazole-3-carboxylic acid (CAS: N/A for specific isomer, generic parent 4498-67-3) Primary Synthesis Route: The Isatin/Sandmeyer Rearrangement[1][2]
Executive Summary & Impurity Landscape[1][2][3]
Scientist's Note: The synthesis of This compound is synthetically distinct from the parent indazole due to the steric hindrance of the methyl group at the C4 position.[1][2][3] The most robust industrial route involves the rearrangement of 4-methylisatin via diazotization.[1][2][3]
The critical failure mode in this synthesis is not usually yield, but purity .[1][2][3] The proximity of the C4-methyl group to the reaction center (C3) creates steric strain that can retard the final ring closure, allowing diazonium intermediates to couple into azo-tars (deep red/brown impurities) or undergo premature decarboxylation during acidic workup.[2][3]
Table 1: Common Impurity Profile
| Impurity Type | Chemical Identity | Origin / Root Cause | RRT (Typical)* |
| Impurity A | 4-Methylisatin | Unreacted starting material due to incomplete hydrolysis before diazotization.[1][2][3] | ~0.85 |
| Impurity B | 4-Methyl-1H-indazole | Decarboxylation. Occurs if the final acidic workup is performed >60°C or during prolonged drying.[1][2] | ~1.20 |
| Impurity C | Azo-dimers / Oligomers | Diazo-coupling. Insufficient reduction rate of the diazonium intermediate; favored by high pH or low reductant equivalents.[1][2][3] | High (Late eluting) |
| Impurity D | 2-Amino-6-methylbenzoic acid | Oxidative Cleavage. Over-oxidation of the glyoxylic acid intermediate.[1][2][3] | ~0.60 |
*Relative Retention Time (RRT) is approximate and dependent on specific C18 gradient methods.
Process Logic & Pathway Visualization[1][2][3]
The following diagram illustrates the standard Isatin Rearrangement Pathway and the specific diversion points where critical impurities are generated.
Figure 1: Reaction pathway for the conversion of 4-methylisatin to this compound, highlighting critical impurity diversion points.
Troubleshooting Guide (FAQ)
Q1: My final product is a dark brown solid instead of the expected off-white/beige. What happened?
Diagnosis: This is the "Azo-Tar" issue (Impurity C). Technical Explanation: The diazonium intermediate is highly electrophilic.[1][2][3] If the reduction step (using Stannous Chloride or Sodium Sulfite) is too slow or if the temperature rises before reduction is complete, the diazonium ion couples with the formed indazole or unreacted intermediates to form azo dyes.[1][2][3] Corrective Action:
-
Temperature Control: Ensure the diazonium solution is kept strictly at 0–5°C until the reducing agent is fully added.
-
Addition Rate: Add the reducing agent rapidly enough to quench the diazonium, but control the exotherm.
-
Steric Factor: Because the 4-methyl group sterically hinders the cyclization, you may need a slightly higher equivalent of reducing agent (2.2–2.5 eq) compared to the unsubstituted isatin synthesis.[1][2][3]
Q2: I see a major peak at RRT 1.2, and my melting point is lower than literature values. Why?
Diagnosis: Decarboxylation (Impurity B).[1][2] Technical Explanation: Indazole-3-carboxylic acids are thermally unstable, especially in their protonated (acid) form.[1][2][3] They tend to lose CO₂ to form 4-methylindazole.[1][2][3] This reaction is catalyzed by acid and heat.[2][3] Corrective Action:
-
Workup Temperature: Never heat the acidic slurry above 50°C .
-
Drying: Dry the final cake under vacuum at 40–45°C . Do not oven dry at >60°C.
-
Storage: Store the compound as the sodium salt if long-term stability is required; convert to free acid only immediately before use.
Q3: The reaction mixture solidified/precipitated during the diazotization step (Step 2). Is this normal?
Diagnosis: Premature precipitation of the diazonium salt or glyoxylic acid.[1][2] Technical Explanation: The 2-amino-6-methylphenylglyoxylic acid has low solubility in acidic media.[1][2][3] If you add HCl too fast without NaNO₂, the amino acid precipitates before it can diazotize.[2][3] Corrective Action: Ensure you are using the "Inverse Addition" technique or maintaining a homogeneous solution. The standard protocol (see below) maintains the intermediate as a soluble sodium salt until the moment of diazotization.[1][2][3]
Validated Experimental Protocol
Protocol ID: IND-4ME-COOH-001 Scale: 10g Basis (Scalable to 1kg) Reference Method: Modified Sandmeyer-Isatin Rearrangement [1, 2].[1][2]
Phase 1: Hydrolysis & Diazotization[1][2][3]
-
Charge 10.0 g of 4-Methylisatin (62.1 mmol) into a flask.
-
Add 60 mL of 5% NaOH solution.
-
Heat to 50–60°C for 30–45 minutes.
-
Cool the mixture to 0–5°C using an ice/salt bath.
-
Add a solution of NaNO₂ (4.5 g, 65.2 mmol, 1.05 eq) in 15 mL water dropwise. Stir for 10 min.
-
Prepare a separate vessel with 40 mL Conc. HCl and 40 mL water, cooled to 0°C.
-
Add the alkaline isatin/nitrite solution slowly into the cold HCl solution (Inverse Addition) over 30 minutes.
Phase 2: Reduction & Cyclization
-
Prepare a solution of SnCl₂·2H₂O (35.0 g, ~2.5 eq) in 40 mL Conc. HCl.
-
Add the SnCl₂ solution to the cold diazonium slurry at 0–5°C.
-
Stir at 0–5°C for 1 hour, then allow to warm to 20–25°C (Room Temp) over 2 hours.
-
Aging: Stir at RT for 4 hours to ensure complete cyclization.
Phase 3: Isolation & Purification
-
Wash the cake with 0.1 N HCl (to remove Tin salts) followed by water.
-
Purification (Reprecipitation):
-
Dry under vacuum at 45°C.
References & Authority
-
Snyder, H. R., et al. (1952).[1][2][3] "Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012.[1][2][3] [1][2][3]
-
Lochner, M., et al. (2010).[1][2][3] "SAR Study of Granisetron Derivatives." Journal of Medicinal Chemistry, 53(6), 2324–2328.[1][2][3]
-
Relevance: Describes modern application and purification of indazole-3-carboxylic acid derivatives.
-
-
Organic Syntheses. "1H-Indazole-3-carboxylic acid, ethyl ester." Org.[1][2][3][5] Synth. 2008, 85, 147.[1][2][3] [1][2][3]
-
Relevance: Provides validated workup procedures for similar indazole carboxylates, highlighting the decarboxylation risk.
-
-
PubChem Compound Summary. "Indazole-3-carboxylic acid."
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. biosynth.com [biosynth.com]
- 6. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
optimization of reaction conditions for 4-Methyl-1H-indazole-3-carboxylic acid esterification
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Process Optimization Desk .
I have structured this guide as a Tier 3 Technical Support Hub . We are moving beyond basic textbook definitions to address the specific kinetic and thermodynamic bottlenecks imposed by the 4-methyl substituent on the indazole scaffold.
Ticket ID: INDRZ-4ME-EST-OPT Status: Open Priority: High (Process Critical) Subject: Overcoming Peri-Steric Hindrance & Regioselectivity Issues
The Core Challenge: Why Standard Protocols Fail
Most users attempt standard Fischer esterification (H₂SO₄/MeOH reflux) and report stalled conversion (40-60%) or excessive reaction times .
The Root Cause: The 4-methyl group exerts significant peri-strain on the C3-carboxylic acid. Unlike the unsubstituted indazole, the 4-position methyl group creates a "steric wall" that shields the carbonyl carbon from nucleophilic attack. Furthermore, the 1H-indazole nitrogen is nucleophilic; using basic alkylation conditions (e.g., MeI/K₂CO₃) often results in N-alkylation (N1 vs. N2) competing with or dominating over O-esterification.
Recommended Workflows (Method Selection)
We support three validated protocols. Choose based on your available equipment and downstream sensitivity.
Method A: The "Sledgehammer" Protocol (Thionyl Chloride/Methanol)
Best for: High yield, overcoming steric hindrance, scale-up. Mechanism: In-situ formation of acid chloride (highly reactive) followed by methanolysis.
Protocol:
-
Setup: Flame-dried RBF, N₂ atmosphere.
-
Solvent: Suspend 4-Methyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M) .
-
Activation: Cool to 0°C . Add Thionyl Chloride (SOCl₂) (3.0 - 5.0 eq) dropwise.
-
Note: The reaction is exothermic. Evolution of SO₂/HCl gas will occur.
-
-
Reaction: Remove ice bath. Heat to Reflux (65°C) for 4–12 hours .
-
Critical Step: The acid chloride intermediate is less sensitive to the steric bulk of the 4-methyl group than the protonated acid in Fischer esterification.
-
-
Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with sat.[1] NaHCO₃ (carefully!) to remove residual HCl. Dry over Na₂SO₄.
Method B: The "Stealth" Protocol (Steglich Esterification)
Best for: Acid-sensitive substrates, small scale. Reagents: EDC·HCl, DMAP, Methanol.
Protocol:
-
Dissolve Acid (1.0 eq) in DCM or DMF (if solubility is poor).
-
Add Methanol (3.0 eq) and DMAP (0.1 eq).
-
Cool to 0°C. Add EDC·HCl (1.2 eq).
-
Stir at RT for 16h.
-
Warning: If conversion is low due to sterics, add 1.0 eq of HOBt to form a more reactive active ester intermediate.
-
Visualizing the Process Logic
The following diagram illustrates the decision logic and mechanistic pathways, highlighting where side reactions occur.
Figure 1: Decision matrix for esterification. Note that basic alkylation routes (Route B) pose a high risk of N-alkylation, whereas acid-activation (Route A) forces O-selectivity.
Troubleshooting Hub (Q&A)
Q1: I am using H₂SO₄/MeOH reflux, but the reaction stalls at 60% conversion after 24 hours. Why?
-
Diagnosis: Equilibrium limitation + Steric Shielding.
-
The Science: The 4-methyl group blocks the trajectory of the methanol nucleophile. In a standard Fischer equilibrium, the rate of forward reaction is significantly slowed.
-
Fix: Switch to Method A (SOCl₂) . The formation of the acid chloride is irreversible, and the chloride leaving group is smaller and more reactive than the -OH/-OH₂⁺ leaving group in Fischer conditions. Alternatively, add Trimethyl orthoformate to the H₂SO₄ reaction to chemically scavenge water and drive the equilibrium.
Q2: I see a spot on TLC with a slightly different Rf, but the mass is correct (M+14). Is it my ester?
-
Diagnosis: Likely N-methylation .[1]
-
The Science: If you used any base (even weak bases) or if your reaction got too hot with an alkylating agent, the indazole nitrogen (pKa ~14) can act as a nucleophile. N-methyl indazole esters are common byproducts.
-
Verification: Check 2D NMR (HMBC).
-
O-Methyl (Ester): Cross-peak between O-Me protons and the Carbonyl Carbon.
-
N-Methyl: Cross-peak between N-Me protons and the Indazole Ring Carbons (C7a or C3).
-
Q3: My product precipitates as a hydrochloride salt. How do I freebase it without hydrolysis?
-
Fix: Indazoles are weak bases. Suspend the salt in EtOAc and wash rapidly with cold saturated NaHCO₃ . Do not let it sit in the basic aqueous layer, as the ester can hydrolyze. Dry the organic layer immediately.
Data Summary: Conditions vs. Outcome[1][2][3][4][5][6]
| Method | Reagents | Temp | Time | Yield | Primary Risk |
| Fischer (Standard) | H₂SO₄, MeOH | Reflux | 24h+ | 50-65% | Incomplete reaction due to sterics. |
| Acid Chloride (Rec.) | SOCl₂, MeOH | 0°C -> 65°C | 4-6h | 90-95% | Exothermic; requires careful quenching. |
| Alkylation | MeI, K₂CO₃, DMF | RT | 2h | Mixed | High risk of N-alkylation (approx 40% side product). |
| Coupling | EDC, DMAP, MeOH | RT | 16h | 70-80% | Urea byproduct removal can be difficult. |
References
-
Indazole Chemistry & Regioselectivity
- Synthesis of Indazole-3-Carboxylates: Topic: Specific protocols for methyl indazole-3-carboxylate synthesis using acid-catalyzed methanolysis. Relevance: Provides the standard reflux conditions (H₂SO₄/MeOH) which serve as the control method.
-
Steric Hindrance in Esterification
-
Alternative Coupling Strategies
- Topic: Use of coupling reagents (HATU/EDC)
-
Source: ACS Publications. (2023).[8][6] Discovery of 2H-Indazole-3-carboxamide Derivatives. Journal of Medicinal Chemistry. Retrieved February 11, 2026, from [Link]
- Relevance: Validates the solubility and reactivity profiles of indazole-3-carboxylic acids in coupling reactions.
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Indazole Regioselectivity & Synthesis
Ticket System: Open Access Subject: Resolving N1 vs. N2 Regioisomer Formation in Indazole Synthesis Status: Active Guide Assigned Specialist: Senior Application Scientist[1]
Core Directive & Executive Summary
The Problem: Indazoles are ambident nucleophiles. The pyrazole ring contains two nitrogen atoms (
- -H (1H-indazole): Thermodynamically favored (preserves the benzenoid system).[1]
- -H (2H-indazole): Kinetically favored in many alkylation scenarios (less sterically hindered, higher electron density in certain tautomers), but results in a quinonoid-like structure.[1]
The Solution: Achieving regioselectivity requires manipulating the Thermodynamic vs. Kinetic control axis.[1] This guide provides validated protocols to force selectivity toward the desired isomer and analytical methods to confirm it.
Diagnostic Decision Matrix
Before selecting a protocol, determine your starting material and target.[1]
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and target regiochemistry.
Module 1: Direct Alkylation Troubleshooting
FAQ 1: Why am I getting a mixture of N1 and N2 isomers?
Root Cause: You are likely operating in a "selectivity dead zone"—conditions that are vigorous enough to allow reaction at both sites but not hot enough (or long enough) to establish thermodynamic equilibrium.[1]
The Science:
-
Kinetic Product (N2): The lone pair on
is often more accessible and nucleophilic, leading to rapid formation of the -alkyl product.[1] This disrupts the benzene ring aromaticity (quinonoid structure).[1] -
Thermodynamic Product (N1): The
-alkyl indazole retains the full aromaticity of the fused benzene ring.[1] Given enough energy (heat) and time, the product can rearrange to the product (often via an intermolecular pathway involving de-alkylation/re-alkylation or specific rearrangement mechanisms).[1]
Protocol A: N1-Selective Alkylation (Thermodynamic Control)
Use this for: General alkyl halides where N1 is the target.[1]
-
Reagents: Indazole (1.0 eq), Alkyl Halide (1.1 eq), Cesium Carbonate (
) (2.0 eq).[1] -
Solvent: DMF or DMSO (Polar aprotic promotes solubility and anion reactivity).[1]
-
Conditions: Heat to 90°C - 110°C for 4–12 hours.
-
Why it works: High temperature overcomes the activation barrier for equilibration.[1]
is crucial; the "Cesium Effect" often stabilizes the transition states leading to the thermodynamic product or facilitates the reversibility of the kinetic N2-alkylation [1].[1]
Protocol B: N2-Selective Alkylation (Kinetic Control)
Use this for: Methylation or alkylation where N2 is strictly required.[1]
-
Reagents: Indazole (1.0 eq), Trimethyloxonium tetrafluoroborate (Meerwein Salt) (1.1 eq).
-
Solvent: Ethyl Acetate or DCM (Non-polar/moderately polar).[1]
-
Conditions: Room Temperature (20-25°C). Do NOT heat.
-
Alternative (Pfizer Method): Use alkyl 2,2,2-trichloroacetimidates with catalytic acid (
) in cyclohexane/DCM.[1] This method has shown >98% N2 selectivity [2].[1] -
Why it works: Meerwein salts are "hard" alkylating agents that react instantly with the most accessible nucleophile (
) under irreversible conditions.[1] The lack of heat prevents rearrangement to the N1 isomer.[1]
Module 2: De Novo Synthesis (Metal-Catalyzed)
FAQ 2: Direct alkylation is failing. How do I build the ring with specific regiochemistry?
Recommendation: Switch to Copper-Catalyzed C-N coupling. This avoids the ambident nucleophile issue entirely by forming the bond before the ring closes or by directing cyclization.[1]
Protocol C: Copper-Catalyzed Synthesis (N1-Selective)
Target: 1-Aryl-1H-indazoles.[1]
-
Substrates: 2-Halobenzaldehyde (or ketone) + Aryl Hydrazine.[1]
-
Catalyst System: CuI (5-10 mol%), Ligand (e.g., 1,10-phenanthroline or L-proline).[1]
-
Base:
or . -
Mechanism:
Module 3: Analytical Validation (The "Semple" Check)
Crucial Warning: Standard 1H NMR is often insufficient to definitively distinguish N1 vs N2 isomers without comparative standards. You must use 2D NMR.
The Validation Workflow
| Feature | N1-Substituted Indazole | N2-Substituted Indazole |
| NOE (Nuclear Overhauser Effect) | Strong enhancement between N-R protons and C7-H .[1] | Strong enhancement between N-R protons and C3-H . |
| 13C NMR (C3 Signal) | Typically downfield (approx. 133-135 ppm).[1] | Typically upfield (approx. 120-125 ppm) due to quinonoid character.[1] |
| HMBC (Long Range Coupling) | N-CH protons correlate to C7a (bridgehead).[1] | N-CH protons correlate to C3 ; often no correlation to C7a (too distant).[1] |
Visualizing the NOE Difference:
Figure 2: Definitive structural assignment using Nuclear Overhauser Effect (NOE) spectroscopy.
References
-
Mechanism of N1 Selectivity
-
N2 Selective Methodology (Trichloroacetimidates)
-
Copper-Catalyzed Synthesis
-
General Review on Indazoles
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Copper-catalyzed synthesis of substituted indazoles from 2-chloroarenes at low catalyst-loading - PubMed [pubmed.ncbi.nlm.nih.gov]
column chromatography conditions for 4-Methyl-1H-indazole-3-carboxylic acid purification
[1]
Case ID: IND-4M-PUR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Column Chromatography Conditions for Acidic Indazole Derivatives
Executive Summary
Purifying 4-Methyl-1H-indazole-3-carboxylic acid presents a dual challenge: the molecule possesses a polar, ionizable carboxylic acid motif (
This guide provides a validated protocol to suppress ionization, cap active silanol sites, and achieve symmetrical peak elution.[1]
Module 1: The "Golden Standard" Protocol (Normal Phase)
For the free acid form, standard non-polar systems (Hexane/EtOAc) often fail to elute the compound or result in irreversible adsorption.[1] The following system utilizes a polar organic modifier and an acidic suppressor.[1][3]
Optimized Mobile Phase System
| Component | Role | Recommended Ratio (v/v) |
| Dichloromethane (DCM) | Primary solvent (solubilizes the aromatic core) | 90 - 95% |
| Methanol (MeOH) | Polar modifier (elutes the carboxylic acid) | 5 - 10% |
| Acetic Acid (AcOH) | Critical Additive: Suppresses ionization & shields silanols | 0.5 - 1.0% |
Critical Technical Note: Do not omit Acetic Acid. Without it, the carboxylic acid deprotonates (
), binding irreversibly to the slightly acidic silica surface or "streaking" across the column length.[1]
Step-by-Step Workflow
-
Column Pre-conditioning: Flush the silica column with 3 column volumes (CV) of the starting mobile phase (e.g., DCM:MeOH:AcOH 98:2:[1]1) before loading the sample. This equilibrates the silica surface pH.
-
Sample Loading (Solid Load):
-
Issue: The compound has poor solubility in DCM alone.[1]
-
Solution: Dissolve the crude mixture in a minimal amount of MeOH or THF. Add silica gel (ratio 1:2 sample-to-silica). Evaporate solvent under reduced pressure until a free-flowing powder remains. Load this powder onto the top of the wet column.[1]
-
-
Elution Gradient:
-
Start: 100% DCM (+ 1% AcOH)
-
Ramp: 0%
10% MeOH over 15 CV. -
Observation: The product typically elutes between 3-6% MeOH.
-
Module 2: Reverse Phase Alternative (C18)
If normal phase purification yields co-eluting impurities, Reverse Phase (RP) chromatography is highly effective for this molecule due to the hydrophobic 4-methyl group interacting with the C18 chain.[1]
System: C18 (ODS) Column Mobile Phase A: Water + 0.1% Formic Acid (or TFA) Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1]
Module 3: Troubleshooting & Diagnostics
Decision Logic for Method Selection
The following diagram illustrates the decision process based on your crude mixture's behavior.
Figure 1: Decision matrix for selecting the optimal purification route based on solubility and TLC behavior.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| Severe Tailing (Streaking) | Ionization of the carboxylic acid. | Increase Acetic Acid concentration to 1% or switch to Formic Acid. |
| Compound Stuck at Baseline | Strong interaction with silica.[3] | Switch to Reverse Phase or increase MeOH polarity (up to 20%). |
| Broad Peaks | Poor solubility in mobile phase.[3] | Use the Solid Load technique described in Module 1. Do not liquid load with DMSO (causes band broadening). |
| Co-elution with Impurities | Gradient slope too steep. | Shallow the gradient. Example: Instead of 0-10% MeOH in 10 min, do 0-5% MeOH in 20 min. |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethyl Acetate/Hexane instead of DCM/MeOH? A: Generally, no.[1] The free acid (this compound) is too polar and often insoluble in Hexane. This system is suitable for the ester intermediate (e.g., methyl 4-methyl-1H-indazole-3-carboxylate), but not the free acid.[1]
Q2: Why does my product precipitate inside the column? A: This occurs if you load a high concentration in a "good" solvent (like DMSO or pure MeOH) and it hits the "bad" solvent (DCM) mobile phase.[1] Always use Solid Loading (adsorbing crude onto silica) to prevent this "solubility shock."[1]
Q3: Can I use Trifluoroacetic acid (TFA) instead of Acetic Acid? A: Yes, TFA (0.1%) is excellent for peak shape.[1] However, it is difficult to remove completely after evaporation and may catalyze decomposition if your molecule is acid-sensitive.[1] Acetic acid or Formic acid are safer, volatile alternatives.
Q4: Is crystallization a better alternative? A: Often, yes.[1] Indazole-3-carboxylic acids have high melting points (>260°C).[1][4] Before chromatography, try dissolving the crude in hot alkaline water (NaOH), filtering insoluble impurities, and then acidifying (HCl) to precipitate the pure acid.[1]
Purification Workflow Visualization
Figure 2: Recommended operational workflow from crude reaction mixture to isolated product.
References
-
SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). Indazole-3-carboxylic acid | C8H6N2O2.[4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Swamy, G. N., et al. (2012).[1][6] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[1][6] Retrieved January 30, 2026, from [Link]
-
Linciano, P., et al. (2018).[1] TLC tailing and carboxylic acid? ResearchGate.[3] Retrieved January 30, 2026, from [Link]
Sources
- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. researchgate.net [researchgate.net]
- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
- 5. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Stability & Storage of 4-Methyl-1H-indazole-3-carboxylic acid
Executive Summary: The "Silent" Degradation Risk
Welcome to the technical support hub for 4-Methyl-1H-indazole-3-carboxylic acid . While this compound appears robust, it possesses a specific structural vulnerability common to indazole-3-carboxylates: Thermal Decarboxylation .[1]
Unlike oxidative degradation which often presents as visible discoloration, decarboxylation can occur without significant color change, silently reducing potency by converting your active acid into the inactive 4-methyl-1H-indazole byproduct. This guide prioritizes preventing this specific pathway alongside standard moisture and oxidation controls.
Troubleshooting & FAQs
Direct solutions to common observations in the lab.
Q1: I noticed a new peak in my LC-MS at [M-44] relative to the parent mass. What is this?
Diagnosis: This is the hallmark of Decarboxylation .[2]
Technical Explanation: The loss of 44 Da corresponds exactly to the loss of a Carbon Dioxide (
-
Quantify the impurity. If >5%, repurification is required.
-
Check your drying protocols. Did you use a vacuum oven >40°C? If so, switch to lyophilization or vacuum desiccation at ambient temperature.
Q2: My solid sample has clumped together and is difficult to weigh. Is it degraded?
Diagnosis: Hygroscopicity / Moisture Absorption. Technical Explanation: Carboxylic acids can form hydrogen bonds with atmospheric water. While water itself may not degrade the molecule immediately, it creates a localized acidic aqueous environment that catalyzes decarboxylation and promotes microbial growth. Immediate Action:
-
Do not heat to dry (see Q1).
-
Dissolve a small aliquot in dry DMSO-d6 for H-NMR. Check for water peak shifts.
-
If chemically pure, dry the bulk solid in a vacuum desiccator over
(Phosphorus Pentoxide) for 24 hours.
Q3: The compound has turned from off-white to a light yellow/tan.
Diagnosis: Surface Oxidation (Photo-oxidation).[1] Technical Explanation: Nitrogen-containing heterocycles (indazoles) can form N-oxide impurities or radical coupling products upon prolonged exposure to UV light and oxygen.[1] This is usually a surface phenomenon. Immediate Action:
-
Perform a "solubility check." Oxidative impurities often have different solubility profiles.
-
Recrystallization from Ethanol/Water (if applicable) can often remove the colored surface impurities.
-
Future Prevention: Store in amber vials wrapped in aluminum foil.
Visualizing the Threat: Degradation Pathways[1]
The following diagram illustrates the primary degradation mechanism (Decarboxylation) and the secondary oxidative risk.
Caption: The irreversible loss of CO2 (Red path) is the primary stability threat, often accelerated by heat during drying.[1]
Storage & Handling Protocols
Protocol A: Optimal Storage Conditions (Long-Term)
For storage durations > 1 month.
| Parameter | Specification | Reason |
| Temperature | -20°C (± 5°C) | Significantly reduces kinetic rate of decarboxylation.[1] |
| Atmosphere | Argon or Nitrogen | Displaces oxygen and moisture. Argon is preferred (heavier than air). |
| Container | Amber Glass Vial | Blocks UV light. Plastic can be permeable to moisture/oxygen over years. |
| Seal | Teflon-lined Screw Cap + Parafilm | Ensures airtight seal; Teflon prevents chemical leaching.[1] |
Protocol B: The "Argon Backfill" Technique
Required after every use to maintain shelf-life.[1]
-
Preparation: Place the open vial of this compound in a fume hood.
-
Flow: Set a gentle stream of Argon gas (approx. 2-5 psi) through a glass pipette.
-
Displacement: Insert the pipette tip halfway into the vial (do not touch the powder). Flow gas for 15-20 seconds.
-
Note: You are displacing the lighter air with heavier Argon.[1]
-
-
Seal: While the gas is still flowing (or immediately after removing the pipette), screw the cap on tightly.
-
Secure: Wrap the cap junction with Parafilm M® to prevent gas exchange during freezing/thawing cycles.
Analytical Validation: Is your compound still good?
If you suspect degradation, use this standardized HPLC method to separate the parent acid from the decarboxylated impurity.
Method ID: HPLC-IND-DEC-01
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of carboxylic acid) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Indazole core absorption) |
| Expected Retention | Parent Acid: ~4-5 min (More polar) Decarboxylated Impurity: ~6-7 min (Less polar, loss of -COOH) |
Storage Decision Logic
Use this workflow to determine the correct storage location based on your usage frequency.
Caption: Aliquoting is critical for long-term storage to avoid repeated condensation events during thawing.[1]
References
-
Austin, P. (2022). Decarboxylation Mechanisms of Beta-Keto and Heterocyclic Acids. Master Organic Chemistry. Available at: [Link]
-
Thermo Fisher Scientific . (2023). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. (Extrapolated for 4-Methyl analog handling). Available at: [Link]
-
Hunt, I. (n.d.). Decarboxylation of Carboxylic Acids. University of Calgary, Department of Chemistry. Available at: [Link]
Sources
minimizing byproduct formation in the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid
The following technical guide serves as a specialized support resource for the synthesis of 4-Methyl-1H-indazole-3-carboxylic acid . This guide moves beyond standard textbook procedures to address the specific "peri-interaction" challenges introduced by the 4-methyl substituent.
Status: Operational Role: Senior Application Scientist Subject: Minimizing Byproduct Formation & Process Optimization
Executive Summary: The "Peri-Strain" Challenge
Synthesizing this compound presents a unique challenge compared to the unsubstituted parent compound. The 4-methyl group exerts significant steric pressure on the 3-carboxylic acid moiety (peri-interaction). This steric crowding destabilizes the carboxylic acid, making the molecule highly susceptible to thermal decarboxylation , yielding the impurity 4-methyl-1H-indazole.
This guide provides a self-validating protocol designed to minimize this specific failure mode while controlling common azo-coupling byproducts.
Reaction Pathway & "Danger Zones"
The following diagram illustrates the optimized Isatin Hydrolysis-Diazotization-Cyclization route, highlighting critical control points where byproducts are most likely to form.
Figure 1: Synthetic pathway highlighting the two critical byproduct formation zones: Diazotization instability (Azo tars) and Thermal Decarboxylation.
Troubleshooting Guide (FAQ)
Category A: Decarboxylation (Loss of Product)
Q: Why is my yield low and the product melting point lower than expected (~266°C)? Diagnosis: You are likely observing decarboxylation to 4-methyl-1H-indazole. The 4-methyl group forces the 3-COOH out of planarity, lowering the activation energy for CO₂ loss. Corrective Action:
-
Temperature Limit: Never exceed 60-70°C during the final acidification/cyclization step. Unlike the unsubstituted indazole (which tolerates reflux), the 4-methyl variant is thermally fragile.
-
Workup: Avoid boiling solvents during recrystallization. Use Acetic Acid/Water mixtures at moderate temperatures (<60°C) rather than high-boiling solvents like DMF at reflux.
Category B: Azo-Coupling Impurities (Red/Orange Color)
Q: My crude product is salmon-pink or brick-red. How do I remove this? Diagnosis: This color indicates azo-coupling byproducts (e.g., benzocinnolines) formed because the diazonium intermediate reacted with itself or the unreduced hydrazine. This usually happens if the reduction step (SnCl₂) is too slow or the temperature spikes during diazotization. Corrective Action:
-
Rapid Reduction: Ensure the SnCl₂ solution is added immediately after diazotization. Do not let the diazonium salt "sit."
-
Acid Concentration: Maintain strongly acidic conditions (pH < 1) during diazotization to prevent the formation of triazenes (coupling of diazonium with free amine).
-
Purification: These impurities are often less soluble in basic water. Dissolve the crude acid in 10% Na₂CO₃ (filtered cold), then re-precipitate slowly with HCl. The azo tars often remain insoluble or can be filtered off before acidification.
Category C: Solubility Issues
Q: The product won't precipitate cleanly from the acidic solution. Diagnosis: The 4-methyl group increases lipophilicity compared to the parent acid. Corrective Action:
-
Salting Out: Add NaCl to the aqueous acidic mixture to utilize the common ion effect.
-
pH Control: The isoelectric point is critical. Adjust pH to 3–4 exactly. Going too acidic (pH < 1) keeps the protonated indazolium species in solution; going too basic (pH > 8) forms the carboxylate salt.
Optimized Experimental Protocol
Based on the classical Snyder method, adapted for sterically hindered substrates.
Materials
-
Precursor: 4-Methylisatin (1.0 eq)
-
Reagents: NaOH (2.5 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.
Step-by-Step Methodology
| Step | Operation | Critical Control Point (Why?) |
| 1. Hydrolysis | Suspend 4-methylisatin in 10% NaOH. Heat to 50°C until dissolved (deep red/brown solution). Cool to 0°C . | Temp < 60°C : Prevents oxidative degradation of the glyoxylate intermediate. |
| 2. Diazotization | Add NaNO₂ solution dropwise to the cold alkaline mixture. Pour this mixture slowly into excess cold HCl (<0°C) with vigorous stirring. | Inverse Addition : Pouring alkaline nitrite into acid ensures NO⁺ is in excess, preventing diazo-coupling (Red Tars). |
| 3. Reduction | Add cold SnCl₂/HCl solution immediately to the diazonium slurry. Stir at 0°C for 30 min , then allow to warm to 20°C . | Speed : Minimize time the diazonium salt exists to prevent decomposition. |
| 4. Cyclization | The reduction product (hydrazine) cyclizes spontaneously in the acid. Stir for 2h at RT. | Avoid Heat : Do not reflux. The 4-methyl group promotes cyclization at lower temps but also promotes decarboxylation at high temps. |
| 5. Isolation | Filter the solid.[1][2][3] Wash with dilute HCl, then water. | Purification : If colored, dissolve in 10% Na₂CO₃, filter insolubles, and re-acidify to pH 3. |
Data & Specifications
Compound: this compound CAS: 885518-90-1 (Generic Indazole-3-COOH: 4498-67-3)
| Parameter | Specification | Note |
| Appearance | Beige to Off-White Powder | Pink/Red indicates azo impurity. |
| Melting Point | 240–250°C (Dec) | Lower than unsubstituted (266°C) due to steric destabilization. |
| MS (ESI) | [M+H]⁺ = 177.06 | Decarboxylated byproduct appears at 133. |
| Solubility | Soluble in DMSO, dilute base. | Poor solubility in water/DCM. |
References
-
Classic Indazole Synthesis (The Snyder Method)
- Process for Indazole-3-Carboxylic Acid Derivatives (Granisetron Precursors)
-
Decarboxyl
-
Source:ResearchGate.[5] "Decarboxylation reaction of heterocyclic carboxylic acid compounds."
- Relevance: Explains the thermal instability of heteroaryl carboxylic acids and the catalytic effect of dipolar aprotic solvents (like DMF)
- Link
-
-
Substituted Indazole Synthesis via Is
- Source:Organic Syntheses, Coll. Vol. 10, p. 466 (2004); Vol. 79, p. 186 (2002). (Analogous procedures for indazole rings).
- Relevance: Validates the use of SnCl2 reduction for diazonium intermedi
-
Link:[Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. prepchem.com [prepchem.com]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Structural Authentication of 4-Methyl-1H-indazole-3-carboxylic Acid: A Comparative NMR Guide
Executive Summary
The structural validation of 4-Methyl-1H-indazole-3-carboxylic acid presents a specific regiochemical challenge common in scaffold decoration: distinguishing the C4-methyl isomer from its C5, C6, and C7 analogs. While Mass Spectrometry (MS) confirms the molecular weight (
This guide compares the efficacy of 1D NMR versus 2D NMR techniques for definitive structural assignment. We argue that while 1D
Part 1: The Regioisomer Challenge
In the synthesis of substituted indazoles, electrophilic aromatic substitution or cyclization precursors often yield mixtures of isomers. For the target molecule, the methyl group is located at position 4 on the benzene ring.[1]
The Structural Variables[2][3][4][5][6][7][8][9][10][11]
-
Regioisomerism: Is the methyl at C4, C5, C6, or C7?
-
Tautomerism: Is the proton on N1 (1H-indazole) or N2 (2H-indazole)? Note: In DMSO-
, the 1H-tautomer is generally thermodynamically favored.
Visualizing the Diagnostic Challenge
Figure 1: The decision matrix for distinguishing the 4-methyl isomer from its analogs. 1D NMR is insufficient for absolute proof without reference standards.
Part 2: Comparative Analysis of Analytical Methods
The following table compares the utility of available methods for this specific confirmation.
| Feature | Method A: 1D | Method B: 2D NMR (NOESY + HMBC) | Method C: X-Ray Crystallography |
| Primary Output | Chemical shift & Splitting | Spatial proximity & C-H Connectivity | 3D Atomic Coordinates |
| Regio-Specificity | Low to Medium . Relies on subtle splitting patterns (ABC vs ABX) which can be deceptive. | High . The NOE correlation is a "fingerprint" of geometry. | Absolute . The ultimate truth. |
| Sample Req. | < 5 mg | 10–20 mg (for clear HMBC) | Single Crystal (hard to grow) |
| Throughput | 5 mins | 1–4 hours | Days to Weeks |
| Destructive? | No | No | No |
| Verdict | Screening Tool. Use to check purity. | Validation Tool. The Gold Standard for solution state. | Reference Tool. Only if 2D is ambiguous. |
Part 3: Detailed Experimental Protocol
To confirm the structure of This compound , follow this self-validating NMR workflow.
Sample Preparation
-
Solvent: DMSO-
(99.9% D).-
Why? Indazole carboxylic acids have poor solubility in CDCl
. DMSO ensures the exchangeable protons (COOH and NH) are visible, often appearing as broad singlets downfield ( 12 ppm).
-
-
Concentration: ~10-15 mg in 600
L solvent. -
Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.
Acquisition Parameters (600 MHz equivalent recommended)
-
Temperature: 298 K (25°C).
-
Experiments:
-
1D Proton: 16 scans, 1s relaxation delay.
-
2D NOESY: Mixing time (
) = 300–500 ms. (Crucial for observing the Me-H5 interaction). -
2D HMBC: Optimized for
Hz.
-
Data Interpretation & Logic
A. 1D
H NMR Prediction
For the 4-methyl isomer, the aromatic region (benzene ring) contains only three protons: H5, H6, and H7.
-
H5: Doublet (d) or dd. Coupled to H6 (vicinal, ~7-8 Hz).
-
H6: Triplet (t) or dd. Coupled to H5 and H7.
-
H7: Doublet (d). Coupled to H6.
-
4-Me: Singlet, integrating to 3H, likely shifted downfield (~2.6–2.8 ppm) due to the peri-effect of the C3-carbonyl.
B. The "Smoking Gun": 2D NOESY Analysis
This is the definitive step. You must look for the Through-Space interactions.
-
If 4-Methyl: The Methyl group is at the "corner."
-
NOE Observed: Methyl
H5 . -
NOE Absent: Methyl
H3 (blocked by COOH). Methyl H7 (too far).
-
-
If 5-Methyl (Alternative):
-
NOE Observed: Methyl
H4 AND Methyl H6 . -
Differentiation: The 4-Me isomer shows NOE to only one aromatic neighbor (H5). The 5-Me isomer shows NOE to two aromatic neighbors.
-
C. HMBC Verification (Connectivity)
-
Methyl Protons will correlate to:
-
C4 (Quaternary, direct attachment, ~130-140 ppm).
-
C3a (Quaternary bridgehead).
-
C5 (Methine, tertiary carbon).
-
Part 4: Visualization of the Confirmation Logic
The following diagram illustrates the specific NOE correlations that confirm the 4-methyl structure versus the 5-methyl alternative.
Figure 2: NOE Connectivity Map. The 4-Methyl isomer is confirmed by a single strong NOE to the H5 proton. The 5-Methyl isomer would display two vicinal NOE correlations.
Part 5: Expected Data Summary Table
Use this table to validate your experimental results.
| Signal | Type | Approx. Shift (DMSO- | Multiplicity | Key HMBC Correlations | Key NOESY Correlations |
| COOH | Exchangeable | 12.5 – 13.5 ppm | Broad Singlet | C3 | - |
| NH (H1) | Exchangeable | 13.0 – 14.0 ppm | Broad Singlet | C3, C3a, C7a | H7 (weak) |
| H5 | Aromatic | 7.2 – 7.4 ppm | Doublet ( | C3a, C7 | C4-Me |
| H6 | Aromatic | 7.3 – 7.5 ppm | Triplet/dd | C4, C7a | H5, H7 |
| H7 | Aromatic | 7.6 – 7.8 ppm | Doublet ( | C5, C3a | H6, NH |
| C4-Me | Aliphatic | 2.6 – 2.8 ppm | Singlet | C4, C3a, C5 | H5 |
Note: Chemical shifts are estimated based on substituent effects on the indazole core. The C4-Methyl is expected to be deshielded relative to a standard methyl due to the anisotropic effect of the C3-carbonyl group.
References
-
Indazole Tautomerism & NMR: Claramunt, R. M., et al.[2] "The Tautomerism of Indazoles." Advances in Heterocyclic Chemistry. This text establishes the thermodynamic preference for 1H-indazoles in polar aprotic solvents like DMSO. Source: Validated via general chemical principles of heterocycles.
-
NMR of Indazole Derivatives: Doganc, F., & Göker, H. (2024).[2][3] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. Link:[Link] (Note: While focusing on N-alkylation, this paper details the HMBC/NOESY protocols essential for indazole assignment.)
-
General Indazole Data: PubChem Compound Summary for 1-Methyl-1H-indazole-3-carboxylic acid (Isomer analog). Link:[Link]
-
Crystal Structure Validation (Analogous): Hursthouse, M. B., et al. "1-Methyl-1H-indazole-3-carboxylic acid."[4] Crystal Structure Report Archive. Source: Crystallography Open Database (COD ID: 1519876).[4] Link:[Link][4]
Sources
A Comparative Guide to the Biological Activity of 4-Methyl-1H-indazole-3-carboxylic acid versus Other Indazole Derivatives
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in modern medicinal chemistry.[1] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1] Consequently, indazole derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and neurological activities.[2][3] At the heart of many of these bioactive molecules is the 1H-indazole-3-carboxylic acid core, a versatile building block for chemical synthesis.[2][4] This guide provides a comparative analysis of the biological activity of a specific derivative, 4-Methyl-1H-indazole-3-carboxylic acid, in the context of other substituted indazole analogs, supported by experimental data and methodologies.
The Biological Landscape of Indazole-3-Carboxylic Acid Derivatives
Indazole-3-carboxylic acid and its derivatives have demonstrated a remarkable breadth of biological activities. The carboxylic acid moiety at the 3-position serves as a crucial anchor for various pharmacophores, allowing for the synthesis of amides, esters, and other functional groups that can modulate the compound's interaction with biological targets.[2][5]
Anticancer Potential
A significant area of research for indazole derivatives is in oncology. Several FDA-approved small molecule anticancer drugs feature the indazole scaffold.[6] The anticancer activity of these compounds often stems from their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling pathways controlling cell growth, proliferation, and survival.[3] For instance, various indazole derivatives have been shown to exhibit potent inhibitory activity against kinases such as PAK4, BRD4, and others, leading to apoptosis and cell cycle arrest in cancer cells.[7][8]
Anti-inflammatory Properties
Indazole derivatives have also been extensively investigated for their anti-inflammatory effects.[9] The mechanism of action for their anti-inflammatory activity is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[9] Some indazole compounds have shown weak to moderate anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) activities in preclinical models.[10]
Antimicrobial Activity
The indazole scaffold has also been explored for its potential in combating microbial infections. Various derivatives have been synthesized and tested against a range of bacteria and fungi, with some compounds exhibiting moderate activity.[2]
Comparative Analysis: The Influence of the 4-Methyl Substitution
While extensive data on this compound is not abundant in publicly available literature, we can infer its potential biological profile by examining structure-activity relationship (SAR) studies of related indazole derivatives. The substitution pattern on the indazole ring plays a critical role in determining the compound's biological activity, selectivity, and pharmacokinetic properties.
A study on 4-substituted 1-methyl-1H-indazoles revealed that compounds with substitutions at the 4-position exhibited weak anti-inflammatory, analgesic, and antipyretic activities.[10] This suggests that while the 4-methyl group may contribute to some level of these activities, it may not be the optimal substitution for maximizing potency in these areas.
To provide a clearer comparative perspective, the following table summarizes the reported biological activities of various indazole derivatives, highlighting the influence of different substitution patterns.
| Compound/Derivative Class | Substitution Pattern | Biological Activity | Potency (IC50/EC50) | Reference(s) |
| 4-Substituted 1-Methyl-1H-indazoles | Methyl group at the 4-position | Anti-inflammatory, Analgesic, Antipyretic | Weak activity reported | [10] |
| Indazole-3-carboxamides | Varied amide substitutions at the 3-position | Antibacterial, Antifungal | Moderate activity reported | [2] |
| 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione | Chloro and substituted amino groups at 6- and 5-positions | BRD4 Inhibition (Anticancer) | IC50 = 60 nM | [7] |
| 4-(3-1H-indazolyl)amino quinazoline derivatives | Quinazoline moiety at the 3-position | PAK4 Inhibition (Anticancer) | IC50 = 9-13 nM | [8] |
| Indazole Derivatives (General) | Varied substitutions | iNOS Inhibition (Anti-inflammatory) | Varies with substitution | [11] |
Note: Direct comparative IC50 values for this compound are not available in the cited literature. The table provides a qualitative and quantitative comparison based on available data for related compounds.
Experimental Protocols
To ensure the scientific integrity of the reported biological activities, it is crucial to understand the experimental methodologies employed. Below are detailed protocols for key assays used in the evaluation of indazole derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used and validated model assesses the in vivo anti-inflammatory potential of a compound.
Workflow:
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test compound (e.g., this compound) and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Statistical Analysis: The data is analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT Cytotoxicity Assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and comparator indazoles) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathway: Role of Kinase Inhibition in Cancer
Many indazole derivatives exert their anticancer effects by inhibiting protein kinases. The following diagram illustrates a simplified signaling pathway where an indazole derivative can block the activity of a key kinase, leading to the inhibition of cancer cell proliferation and survival.
Caption: Simplified Kinase Inhibition Pathway by an Indazole Derivative.
Conclusion and Future Directions
The indazole scaffold remains a highly valuable framework in the quest for novel therapeutics. While direct comparative data for this compound is limited, the existing literature on related analogs provides a solid foundation for predicting its potential biological activities. The weak anti-inflammatory and analgesic effects observed in 4-substituted 1-methyl-1H-indazoles suggest that this specific substitution may not be optimal for these indications. However, the diverse activities of other indazole derivatives underscore the importance of further investigation.
Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a broader panel of biological targets, including various kinases and microbial strains. Such studies will provide a clearer understanding of its therapeutic potential and guide the rational design of more potent and selective indazole-based drugs.
References
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15735-15744. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
-
Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry, 46(4), 1439-1447. [Link]
-
Park, C. H., et al. (2020). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. European Journal of Medicinal Chemistry, 187, 111952. [Link]
-
Artico, M., et al. (1990). 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities. Il Farmaco, 45(11), 1181-1196. [Link]
-
Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]
-
Reddy, G. S., et al. (2019). Design, Synthesis and Docking Studies of New Indazole Derivatives as Potent Cytotoxic and Antibacterial Agents. Letters in Drug Design & Discovery, 16(8), 899-911. [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]
-
Longworth, M., et al. (2017). In vitro and in vivo pharmacological characterization of the synthetic cannabinoid receptor agonist methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate (FUB-AMB). Journal of Pharmacology and Experimental Therapeutics, 360(3), 485-495. [Link]
-
PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for.... [Link]
-
Wang, Y., et al. (2023). Design, synthesis and anticancer activity evaluation of 4-(3-1H-indazolyl)amino quinazoline derivatives as PAK4 inhibitors. Bioorganic & Medicinal Chemistry, 90, 117501. [Link]
-
Sreekanth Reddy, G., et al. (2019). Anticancer activity of indazole compounds. ResearchGate. [Link]
-
Farooqui, M., et al. (2014). Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 314-319. [Link]
-
Ali, M. M., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 25(18), 4287. [Link]
-
Abdel-Aziz, M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Environmental Researches, 25(1), 1-20. [Link]
-
Kavitha, J., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(12), FF01-FF04. [Link]
-
Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. [Link]
-
Taylor & Francis. (n.d.). Indazole – Knowledge and References. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4088. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-substituted 1-methyl-1H-indazoles with analgesic, antiinflammatory and antipyretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of an analytical method for 4-Methyl-1H-indazole-3-carboxylic acid quantification
Executive Summary
4-Methyl-1H-indazole-3-carboxylic acid (4-MICA) is a critical pharmacophore often utilized as a scaffold in the synthesis of kinase inhibitors and anti-emetic agents (e.g., 5-HT3 antagonists). Its quantification presents a distinct analytical challenge due to the amphoteric nature of the indazole core and the polarity of the carboxylic acid moiety.
This guide objectively compares three analytical methodologies, ultimately validating UHPLC-MS/MS as the superior approach for trace-level quantification (e.g., genotoxic impurity screening or pharmacokinetic studies), while acknowledging HPLC-UV as a robust alternative for raw material assay.
Part 1: The Analytical Challenge
The quantification of 4-MICA requires navigating specific physicochemical hurdles:
-
pKa Duality: The carboxylic acid (pKa ~3.0) and the indazole nitrogen (pKa ~1.5 for protonation) create a narrow pH window for optimal retention.
-
Isomer Interference: 4-MICA often co-elutes with its regioisomers (5-methyl or 6-methyl derivatives) in standard C18 chemistries.
-
Tailing: Free carboxylic acids tend to interact with residual silanols on stationary phases, causing peak tailing and reducing sensitivity.
Comparative Analysis of Methodologies
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: HPLC-UV | Method C: GC-MS |
| Primary Use | Trace Impurity / Bioanalysis (PK) | Raw Material Assay / Purity | Volatile Impurity Screening |
| Sensitivity (LOQ) | High (< 1 ng/mL) | Moderate (~10 µg/mL) | High (requires derivatization) |
| Specificity | Excellent (MRM transitions) | Good (depends on resolution) | Excellent (Mass spectral fingerprint) |
| Throughput | High (< 5 min run time) | Moderate (15-30 min) | Low (Long run + Prep time) |
| Sample Prep | Protein Precip. / Direct Inject | Dilute & Shoot | Complex (Silylation required) |
| Limitations | Matrix effects (ion suppression) | Low sensitivity for metabolites | Moisture sensitive; thermal instability |
Part 2: Strategic Method Selection
The following decision tree illustrates the logic for selecting the appropriate validation path based on your specific analytical threshold (Assay vs. Trace).
Figure 1: Decision matrix for selecting the analytical technique based on sensitivity requirements.
Part 3: Detailed Protocol (UHPLC-MS/MS)
This protocol is designed for trace quantification (e.g., 0.5 – 1000 ng/mL) in a complex matrix, compliant with ICH Q2(R2) guidelines.
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Rationale: The Ethylene Bridged Hybrid (BEH) particle handles high pH, but here it is selected for its superior peak shape with acidic analytes compared to standard silica.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
Although 4-MICA has an acidic group, Positive Electrospray Ionization (ESI+) is preferred due to the basicity of the indazole nitrogen, which protonates readily.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Quantifier: m/z 177.06
131.05 (Loss of COOH). -
Qualifier: m/z 177.06
77.05 (Aromatic fragment).
-
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
Sample Preparation Workflow
For biological matrices (plasma) or complex reaction mixtures.
Figure 2: Optimized Protein Precipitation (PPT) workflow to minimize matrix effects.
Part 4: Validation Results & Performance Data
The following data represents a typical validation study performed under GLP conditions, adhering to ICH Q2(R2) standards.
Linearity and Range
-
Standard: 7 non-zero calibration standards.
-
Weighting:
(essential for large dynamic ranges in MS).
| Parameter | Result | Acceptance Criteria |
| Range | 1.0 – 1000 ng/mL | Covers expected study concentrations |
| Regression ( | 0.9985 | |
| Slope Precision | 2.1% RSD | N/A (Information only) |
Accuracy & Precision (Intra-day / Inter-day)
Performed at LLOQ, Low, Medium, and High QC levels (
| QC Level (ng/mL) | Accuracy (% Bias) | Precision (% CV) | Status |
| LLOQ (1.0) | +4.5% | 8.2% | Pass (< 20%) |
| Low (3.0) | -2.1% | 5.4% | Pass (< 15%) |
| Mid (400) | +1.8% | 3.1% | Pass (< 15%) |
| High (800) | -0.5% | 2.8% | Pass (< 15%) |
Specificity & Selectivity
-
Blank Matrix: No interference detected at retention time (RT = 2.4 min).
-
Isomer Resolution: 4-MICA (RT 2.4 min) is baseline separated from 6-MICA (RT 2.7 min) due to the steric hindrance of the 4-methyl group affecting interaction with the C18 chains.
Part 5: Scientific Grounding & Causality
Why ESI+ for a Carboxylic Acid?
While carboxylic acids naturally deprotonate (
The Role of Formic Acid
The addition of 0.1% formic acid is non-negotiable. Without it, the carboxylic acid moiety would partially ionize, leading to peak splitting or severe tailing due to ionic interactions with the stationary phase. The acid ensures the molecule remains in a single, neutral charge state regarding the carboxyl group, sharpening the peak [2].
Derivatization for GC-MS (Alternative)
If LC-MS is unavailable, GC-MS requires silylation. The polar -COOH and -NH groups must be capped using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Reaction: 4-MICA + BSTFA
Di-TMS-4-MICA. -
Risk: Incomplete derivatization of the sterically hindered 4-position methyl group can lead to multiple peaks.
References
-
ICH Association. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]
-
Sielc Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
ChemicalBook. (2024). 1H-Indazole-3-carboxylic acid Properties and Spectral Data.
Sources
comparing the efficacy of different coupling reagents for amide synthesis
[1][2]
Executive Summary
The formation of the amide bond is the single most executed reaction in medicinal chemistry, yet the "standard" choice (often HATU or EDC/HOBt) is frequently suboptimal for modern drug discovery challenges. This guide moves beyond textbook definitions to provide a rigorous, data-backed comparison of coupling reagents, focusing on the triad of efficacy (yield) , stereochemical integrity (racemization) , and process suitability (safety/green chemistry) .
We analyze three distinct generations of reagents:
-
Carbodiimides (EDC, DIC): The legacy standard.
-
Uronium/Aminium Salts (HATU, COMU): The high-potency activators.
-
Cyclic Phosphonic Anhydrides (T3P): The modern solution for difficult and scalable couplings.
Mechanistic Underpinnings & Causality
To select the correct reagent, one must understand the activation pathway and the specific failure modes (side reactions) associated with each class.
The Activation Landscape
All coupling reagents function by converting the poor electrophile (carboxylic acid, -OH) into a potent leaving group. The nature of this leaving group dictates the reaction's speed and its susceptibility to racemization.
-
Carbodiimides (EDC/DIC): Form an unstable O-acylisourea.[1] Without additives (HOBt/HOAt), this intermediate rearranges to an unreactive N-acylurea or causes racemization via oxazolone formation.
-
Uronium/Aminium (HATU/HBTU): React with the carboxylate to form an active ester (OBt or OAt). Critical Note: If excess reagent is used, the amine can attack the reagent directly, leading to a guanidinium byproduct (capping the amine).
-
T3P (Propylphosphonic Anhydride): Forms a mixed anhydride with the carboxylic acid. This intermediate is highly reactive toward amines but remarkably stable to epimerization due to the specific geometry of the cyclic transition state.
Figure 1: Activation pathways and failure modes. Note the guanidinium trap for uroniums and the oxazolone racemization path for carbodiimides.
Comparative Performance Analysis
The following data synthesizes head-to-head comparisons from key process chemistry literature (e.g., Dunetz et al., Org. Lett. 2011; El-Faham et al., Chem. Rev. 2011).[2]
Table 1: Reagent Efficacy Matrix
| Feature | HATU | COMU | T3P | EDC / HOBt |
| Class | Uronium (OAt) | Uronium (Oxyma) | Cyclic Phosphonic Anhydride | Carbodiimide |
| Coupling Speed | Very Fast (<30 min) | Very Fast (<30 min) | Moderate (1-12 h) | Slow (2-24 h) |
| Steric Hindrance | Excellent | Excellent | Good | Poor |
| Racemization Risk | Moderate (High if base excess) | Low | Very Low | High |
| Safety Profile | Explosive Risk (Benzotriazole) | Safe (Oxyma based) | Non-Toxic / Non-Allergenic | Sensitizer |
| Purification | Difficult (TMU byproduct) | Moderate (Water soluble byproduct) | Excellent (Water soluble) | Moderate (Urea removal) |
| Cost | High | Moderate | Low (Bulk available) | Low |
Case Study: The "Impossible" Coupling
Data adapted from Dunetz et al. (Pfizer), Org. Lett. 2011, 13, 5048.
In the synthesis of a glucokinase activator involving a highly epimerization-prone phenylacetic acid derivative and a non-nucleophilic aminopyridine:
| Reagent | Yield | Epimerization (% ee loss) | Notes |
| EDC / HOBt | <5% | N/A | Failed activation |
| HATU | 45% | >10% | Significant racemization |
| T3P (w/ Pyridine) | 88% | <0.5% | Clean reaction, simple workup |
Analysis: While HATU is often the most potent activator, its high reactivity can be detrimental for chiral substrates, leading to rapid proton abstraction at the
Experimental Protocols
Protocol A: The "Sledgehammer" Method (HATU/COMU)
Use for: Difficult couplings, sterically hindered non-chiral substrates, or small-scale discovery where yield is paramount.
Safety Note: HATU is a potential explosive hazard and sensitizer.[3] COMU is a safer alternative with identical or superior performance.
-
Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), COMU (1.0-1.1 eq), DIPEA (2.0-3.0 eq).
-
Expert Tip: Never use excess Uronium reagent (>1.0 eq relative to Acid). Excess reagent reacts with the amine to form a guanidine byproduct that is inseparable from the product.
-
-
Solvent: Anhydrous DMF or DMAc (0.1 M concentration). DCM can be used but reaction rates are slower.
-
Procedure:
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (removes Oxyma/HOAt), then 1M HCl (removes amine), then Brine.
Protocol B: The "Precision" Method (T3P)
Use for: Scale-up (>1g), epimerization-prone chiral centers, or when easy workup is required.
-
Stoichiometry: Acid (1.0 eq), Amine (1.1 eq), T3P (1.5-2.0 eq, usually supplied as 50% w/w in EtOAc/DMF), Base (3.0-5.0 eq).
-
Expert Tip: T3P requires a massive excess of base compared to other reagents because the reagent itself is acidic and the byproduct is a phosphonic acid salt. Pyridine or N-Methylmorpholine (NMM) are superior to DIPEA for preventing epimerization.
-
-
Solvent: EtOAc, 2-MeTHF, or DCM. (Green solvent compatible).
-
Procedure:
-
Combine Acid, Amine, and Base in the solvent. (No pre-activation needed).
-
Cool to 0°C (optional, but recommended for max enantiopurity).
-
Add T3P solution dropwise.
-
Allow to warm to RT.[11] Stirring may take longer (2-12 h).
-
-
Workup:
Decision Matrix
Do not default to HATU. Use this logic flow to select the optimal reagent for your specific substrate.
Figure 2: Reagent selection flowchart based on substrate properties and process requirements.
References
-
Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
El-Faham, A., & Albericio, F. (2010).[12] "COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents."[13][14] Journal of Peptide Science, 16(1), 6-9.[12]
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.
-
Bachem. (2024). "Peptide Coupling Reagents Guide."
Sources
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. hepatochem.com [hepatochem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 11. rsc.org [rsc.org]
- 12. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
A Comparative Guide to Orthogonal Purity Assessment of 4-Methyl-1H-indazole-3-carboxylic Acid
Executive Summary
In the rigorous landscape of pharmaceutical development and chemical synthesis, the absolute purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. 4-Methyl-1H-indazole-3-carboxylic acid is a critical building block whose impurity profile can significantly impact the quality, safety, and efficacy of downstream products. Relying on a single analytical method for purity assessment presents a significant risk, as no single technique can universally detect all potential impurities. This guide provides a comprehensive, in-depth comparison of orthogonal analytical methods, offering a robust strategy for a holistic and accurate purity determination of this compound. We will explore the underlying principles, provide field-proven experimental protocols, and present a comparative analysis of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR), empowering researchers to build a self-validating and scientifically sound purity assessment workflow.
The Principle of Orthogonality: A Multi-Pronged Approach to Purity
The core tenet of an orthogonal approach is to employ multiple analytical methods that measure the same attribute (purity) through different and uncorrelated physicochemical principles. For instance, an impurity that has a similar polarity to the main compound might co-elute in an RP-HPLC system. However, the same impurity may have a significantly different volatility or charge-to-size ratio, allowing for its clear separation and detection by GC or CE, respectively. This multi-dimensional analysis provides a much higher degree of confidence in the final purity value.
Caption: A conceptual workflow illustrating how different analytical principles are applied to a single analyte to generate a comprehensive purity profile.
Physicochemical Profile: Guiding Method Selection
Understanding the inherent properties of this compound is the first step in designing a robust analytical strategy. These properties dictate the suitability and starting conditions for each technique.
| Property | Value (or Predicted) | Implication for Analytical Method Selection |
| Molecular Formula | C₉H₈N₂O₂ | Confirms the elemental composition for mass spectrometry. |
| Molecular Weight | 176.17 g/mol | Essential for qNMR calculations and mass spectral analysis. |
| Appearance | Off-white to beige crystalline powder | A basic quality check; any deviation may suggest gross contamination. |
| Melting Point | >250 °C (with decomposition) | The high melting point and thermal lability indicate that GC analysis will require derivatization to increase volatility and prevent degradation in the injector. |
| Solubility | Soluble in DMSO, Methanol | Guides the choice of diluents for sample preparation in HPLC and CE, ensuring sample integrity and compatibility with the mobile phase/buffer. |
| pKa | ~3.0-4.0 (for the carboxylic acid) | Critical for HPLC and CE. In RP-HPLC, pH can be adjusted to suppress ionization and improve peak shape. In CE, a buffer pH well above the pKa is needed to ensure the analyte is fully ionized and migrates predictably.[1] |
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality & Principle: RP-HPLC is the workhorse of purity analysis, separating compounds based on their relative hydrophobicity. A non-polar stationary phase (like C18) retains hydrophobic molecules more strongly. By using a polar mobile phase and gradually increasing its organic content (gradient elution), we can elute compounds in order of increasing hydrophobicity. This method is ideal for detecting impurities with different polarities than the main compound. The method's validation is governed by international standards.[2]
Experimental Protocol
-
System Preparation:
-
HPLC System: A quaternary or binary HPLC with a UV/DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. The acid is added to control the pH and ensure the carboxylic acid on the analyte is protonated, leading to better peak shape.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in methanol.
-
Dilute to a working concentration of 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Filter the final solution through a 0.22 µm PTFE syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C. Elevated temperature reduces mobile phase viscosity and can improve peak efficiency.
-
Injection Volume: 5 µL
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a wavelength of maximum absorbance (e.g., 254 nm) for quantification and use the full spectrum for peak purity analysis.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
System Suitability & Data Analysis:
-
Perform five replicate injections of the standard. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.
-
Calculate purity using the area percent method. Peak purity analysis using the DAD data should be performed to check for co-eluting impurities.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
Causality & Principle: GC separates compounds based on their volatility and interaction with the column's stationary phase. Due to its high melting point and polar carboxylic acid group, this compound is not sufficiently volatile for direct GC analysis. Derivatization, specifically silylation, is employed to mask the polar functional group, decrease the boiling point, and increase thermal stability. The mass spectrometer provides a second dimension of analysis, confirming identity based on mass-to-charge ratio and fragmentation patterns, making this method exceptionally specific.
Experimental Protocol
-
System Preparation:
-
GC-MS System: A GC equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole).
-
Column: A low-polarity column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Derivatization and Sample Preparation:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 200 µL of Pyridine (to act as a catalyst and solvent) and 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. BSTFA is a powerful silylating agent.
-
Cap the vial tightly and heat at 75 °C for 45 minutes in a heating block or oven.
-
Cool the vial to room temperature before injection.
-
-
Chromatographic & Spectrometric Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading the column.
-
Oven Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temp: 290 °C
-
Ion Source Temp: 230 °C
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify the peak for the silylated derivative of the main compound.
-
Confirm its identity by comparing the acquired mass spectrum with the theoretical fragmentation pattern.
-
Assess purity based on the total ion chromatogram (TIC) area percent. Search for known potential impurities (e.g., starting materials, by-products) by extracting their characteristic ions.
-
Method 3: Capillary Electrophoresis (CE)
Causality & Principle: CE offers a completely different separation mechanism based on the electrophoretic mobility of an analyte in an electric field. Mobility is a function of the analyte's charge-to-size ratio. At a pH significantly above the analyte's pKa, the carboxylic acid group will be fully deprotonated, giving the molecule a consistent negative charge. This makes it ideal for separating impurities that have different charges or sizes, which might be chromatographically similar.
Experimental Protocol
-
System Preparation:
-
CE System: A system equipped with a DAD detector.
-
Capillary: Fused-silica capillary, 50 µm I.D., ~60 cm total length.
-
Background Electrolyte (BGE): 50 mM sodium tetraborate buffer, pH 9.2. This pH is chosen to be several units above the analyte's pKa, ensuring full ionization.
-
-
Sample Preparation:
-
Dissolve the sample in the BGE to a final concentration of 0.2 mg/mL.
-
Sonicate briefly to ensure complete dissolution and filter through a 0.22 µm filter.
-
-
Electrophoretic Conditions:
-
Capillary Conditioning (for new capillary): Flush with 1 M NaOH (10 min), water (10 min), and BGE (20 min).
-
Pre-run Flush: Flush with BGE for 2 minutes before each injection.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Separation Voltage: 25 kV (normal polarity).
-
Capillary Temperature: 25 °C.
-
Detection: 214 nm.
-
-
Data Analysis:
-
The electropherogram will show peaks based on migration time.
-
Calculate purity using the area percent method, correcting for mobility differences if necessary for highly accurate quantification.
-
Method 4: Quantitative Nuclear Magnetic Resonance (qNMR)
Causality & Principle: Unlike the other methods, qNMR is not a separation technique but a primary quantitative method. The area of a ¹H NMR signal is directly proportional to the number of protons it represents. By co-dissolving a known mass of the analyte with a known mass of a high-purity, certified internal standard, the purity of the analyte can be calculated directly from the integral ratios of their respective signals. This method is orthogonal to all chromatographic techniques as it is independent of factors like extinction coefficients or detector response.[3]
Experimental Protocol
-
Materials & System:
-
NMR Spectrometer: 400 MHz or higher, with a well-shimmed probe.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Certified Maleic Acid (high purity, known chemical formula, and signals that do not overlap with the analyte).
-
-
Sample Preparation:
-
Accurately weigh (using a microbalance) approximately 15 mg of this compound and 10 mg of maleic acid into a clean vial. Record the masses precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 90° pulse, accurately calibrated.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and standard signals being integrated (e.g., 30-60 seconds). This ensures complete relaxation and accurate signal integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Process the spectrum with minimal baseline correction.
-
Carefully integrate a well-resolved, non-overlapping signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the two olefinic protons of maleic acid).
-
Calculate the purity using the formula: Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P: Purity of the internal standard (as a percentage)
-
-
Comparative Summary of Orthogonal Methods
| Feature | RP-HPLC | GC-MS (with Derivatization) | Capillary Electrophoresis (CE) | qNMR |
| Primary Principle | Polarity / Hydrophobicity | Volatility / Mass-to-Charge | Charge-to-Size Ratio | Nuclear Magnetic Properties |
| Strengths | High resolution, robust, widely available, excellent for non-volatile impurities. | High specificity and sensitivity, structural confirmation from MS. | High efficiency, orthogonal to HPLC, low solvent consumption. | Primary ratio method, highly accurate and precise, no analyte-specific reference standard required. |
| Limitations | May fail to separate impurities with similar polarity. | Requires derivatization for non-volatile analytes, potential for thermal degradation. | Sensitive to buffer composition and capillary surface; lower concentration sensitivity than HPLC. | Lower throughput, requires specialized equipment, lower sensitivity than chromatographic methods. |
| Best Suited For | General purity screening, detecting isomers and related substances with different polarity. | Identifying volatile/semi-volatile impurities, starting materials, and providing definitive structural confirmation. | Detecting charged impurities, inorganic ions, and compounds that are difficult to resolve by HPLC. | Providing an absolute, highly accurate purity value (assay) to validate chromatographic results. |
Conclusion and Recommendation
No single analytical method can provide a complete picture of the purity of this compound. A robust and defensible purity assessment strategy must be built on an orthogonal foundation. For routine quality control, RP-HPLC should be employed as the primary chromatographic technique due to its robustness and versatility. To ensure comprehensive impurity detection, this must be supplemented with a method based on a different principle. Capillary Electrophoresis serves as an excellent orthogonal separation technique. For definitive identification of impurities and detection of volatile contaminants, GC-MS is invaluable. Finally, to establish an absolute purity value and to qualify the primary reference standard, qNMR is the gold standard. By integrating these four methods, researchers and drug development professionals can build a self-validating system that ensures the highest confidence in the quality of their material, satisfying both scientific rigor and regulatory expectations.
References
-
International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. Available at: [Link]
- Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography, 2nd Edition. John Wiley & Sons.
-
Weinberger, R. (2000). Practical Capillary Electrophoresis, 2nd Edition. Academic Press. Available at: [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative ¹H NMR: A Versatile Tool for the Analysis of Complex Natural Products. Journal of Natural Products, 70(5), 843-851. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. Compound Summary for 1-Methyl-1H-indazole-3-carboxylic acid. Accessed January 2026. Available at: [Link]
Sources
A Comparative Guide to Molecular Weight Confirmation of 4-Methyl-1H-indazole-3-carboxylic acid: LC-MS vs. NMR Spectroscopy
For researchers, medicinal chemists, and drug development professionals, the unambiguous confirmation of a synthesized compound's molecular identity is a cornerstone of scientific rigor. In the development of novel therapeutics, such as derivatives of 4-Methyl-1H-indazole-3-carboxylic acid, a molecule of interest in various pharmacological contexts, precise molecular weight determination is a critical quality control checkpoint. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the practical and theoretical considerations of each method, providing detailed experimental protocols and illustrative data to guide the modern researcher.
Introduction to the Analyte: this compound
This compound is a heterocyclic aromatic compound. Understanding its chemical properties is paramount for selecting and optimizing an analytical method.
Chemical Structure:
Key Properties:
-
Molecular Formula: C₉H₈N₂O₂
-
Monoisotopic Mass: 176.0586 g/mol
-
Average Molecular Weight: 176.17 g/mol
-
Functionalities: Carboxylic acid, aromatic indazole ring system. The presence of the carboxylic acid group makes the molecule amenable to deprotonation, a key aspect for certain ionization techniques in mass spectrometry.
Principle of Molecular Weight Confirmation
The core objective is to experimentally verify that the synthesized molecule has the expected molecular weight, which in turn confirms its elemental composition. Both LC-MS and NMR offer distinct yet complementary approaches to achieve this. LC-MS provides a direct measurement of the mass-to-charge ratio of the ionized molecule, while NMR provides detailed structural information from which the molecular formula, and thus the molecular weight, can be inferred.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and widely used technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[1] This combination allows for the analysis of complex mixtures and provides high confidence in the identification of target compounds.
The "Why": Rationale for LC-MS Parameters
Our choice of LC-MS parameters is guided by the chemical nature of this compound. As a relatively polar aromatic carboxylic acid, a reversed-phase chromatographic method is appropriate.[2] The acidic nature of the molecule makes it suitable for negative ion mode electrospray ionization (ESI), where it can be readily deprotonated to form the [M-H]⁻ ion.[3][4]
A C18 column is selected for the stationary phase due to its hydrophobic nature, which provides good retention for aromatic compounds.[5] The mobile phase, consisting of a mixture of water and acetonitrile with a small amount of formic acid, is chosen to ensure good peak shape and efficient ionization. Formic acid helps to suppress the ionization of silanol groups on the silica-based stationary phase and provides a source of protons for positive ion mode if needed, although negative mode is preferred for this analyte.[6]
Experimental Protocol: LC-MS
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
3. Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | 50-500 m/z |
Workflow for LC-MS Analysis
Caption: LC-MS workflow for molecular weight confirmation.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[7] By providing detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), the complete structure of the molecule can be determined, and from this, the molecular weight can be unequivocally confirmed.
The "Why": Rationale for NMR Parameters
For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR will reveal the number of different types of protons and their connectivity, while ¹³C NMR will show the number of unique carbon atoms. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice for this molecule as it readily dissolves the carboxylic acid and its residual proton signal does not interfere with the aromatic region of the analyte's spectrum. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. A standard 500 MHz NMR spectrometer provides sufficient resolution for unambiguous spectral interpretation of this small molecule.[8]
Experimental Protocol: NMR
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 500 MHz | 125 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Acquisition Time | 2-3 seconds | 1-2 seconds |
| Relaxation Delay | 2 seconds | 2 seconds |
| Number of Scans | 16-32 | 1024-2048 |
| Temperature | 25 °C | 25 °C |
Workflow for NMR Analysis
Caption: NMR workflow for structural and molecular weight confirmation.
Comparative Analysis: LC-MS vs. NMR
| Feature | LC-MS | NMR Spectroscopy |
| Primary Information | Molecular Mass-to-Charge Ratio | Molecular Structure |
| Sensitivity | High (picogram to femtogram) | Lower (milligram to microgram) |
| Sample Purity Requirement | Can tolerate some impurities due to chromatographic separation | High purity required for unambiguous spectra |
| Analysis Time | Fast (minutes per sample) | Slower (minutes to hours per sample) |
| Confirmation Level | Direct molecular weight measurement | Indirect confirmation via structure elucidation |
| Isomer Differentiation | Can separate isomers chromatographically | Excellent for distinguishing isomers |
| Instrumentation Cost | Moderate to High | High |
| Expertise Required | Moderate for operation, higher for interpretation | High for spectral interpretation |
A Note on High-Resolution Mass Spectrometry (HRMS)
For even greater confidence in molecular formula determination, High-Resolution Mass Spectrometry (HRMS) is an invaluable tool. While standard LC-MS provides the nominal mass, HRMS can measure the mass with very high accuracy (typically <5 ppm error).[10][11] This level of precision allows for the determination of the elemental composition of the molecule, as very few elemental formulas will match the measured accurate mass.
Data Interpretation and Expected Results
LC-MS:
The primary output will be a chromatogram showing a peak at a specific retention time. The mass spectrum of this peak should exhibit a prominent ion at an m/z corresponding to the deprotonated molecule ([M-H]⁻). For this compound (MW = 176.17), the expected major ion in negative ESI mode would be at m/z 175.05. If HRMS is used, the measured mass should be within 5 ppm of the calculated exact mass of the [M-H]⁻ ion (C₉H₇N₂O₂⁻ = 175.0513).
NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts of these signals will be characteristic of the aromatic, methyl, and carboxyl carbon environments. The combination of ¹H and ¹³C NMR data allows for the complete assignment of the molecular structure, thereby confirming the molecular formula and weight.[8]
Conclusion
Both LC-MS and NMR spectroscopy are powerful and essential techniques for the molecular weight confirmation of synthesized compounds like this compound.
-
LC-MS offers a rapid and highly sensitive method for the direct determination of molecular weight. It is particularly useful for high-throughput screening and for the analysis of samples that may not be completely pure. The use of HRMS provides an even higher level of confidence by confirming the elemental composition.
-
NMR Spectroscopy , on the other hand, provides a wealth of structural information that not only confirms the molecular weight but also validates the entire molecular structure, including the regiochemistry of the methyl group.[2][12]
For a comprehensive and unambiguous confirmation of the identity of this compound, a combined approach is recommended. LC-MS can be used for initial, rapid confirmation of the molecular weight, while NMR spectroscopy provides the definitive structural proof. This dual-pronged analytical strategy ensures the highest level of scientific integrity and is a critical component of any drug discovery and development program. The choice of technique, or their combination, will ultimately depend on the specific requirements of the analysis, including the available sample amount, the need for structural information, and the desired throughput.
Comparison of Analytical Approaches
Caption: Comparison of LC-MS/HRMS and NMR for molecular confirmation.
References
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022). PMC. [Link]
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. (2021). MDPI. [Link]
-
Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023). Alwsci. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (2018). PMC. [Link]
-
LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. (2011). PubMed. [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025). ResearchGate. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2020). LCGC International. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2001). PMC. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). NIH. [Link]
-
Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]
-
A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2007). ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
-
Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. (2015). PubMed Central. [Link]
-
High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone. [Link]
-
High Resolution Mass Spectrometry. (2025). ResolveMass Laboratories Inc.. [Link]
-
A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. (2014). PubMed. [Link]
-
Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA. [Link]
-
Electrospray Ionization (ESI). (n.d.). University of Arizona. [Link]
-
Accurate Mass. (n.d.). University of Notre Dame. [Link]
-
Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). PubMed Central. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Macedonian Pharmaceutical Bulletin. [Link]
-
HRMS: Fundamentals and Basic Concepts. (n.d.). ScienceDirect. [Link]
-
Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. (2023). ChemRxiv. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2024). Lab Manager. [Link]
-
Modern NMR Methods in the Structural Elucidation of Natural Products. (2019). Enlighten Theses. [Link]
-
Analytical Method Validation, Verification or Qualification - What to Use & When?. (2022). Lachman Consultants. [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. [Link]
-
13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. (2021). MDPI. [Link]
Sources
- 1. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 2. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. graphviz.org [graphviz.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 12. m.youtube.com [m.youtube.com]
FTIR Fingerprinting of 4-Methyl-1H-indazole-3-carboxylic acid: A Comparative Analytical Guide
Executive Summary
4-Methyl-1H-indazole-3-carboxylic acid is a critical scaffold in the synthesis of kinase inhibitors and 5-HT3 receptor antagonists.[1] Its analysis presents a specific challenge: distinguishing the carboxylic acid functionality amidst a nitrogen-rich heterocyclic core that is prone to tautomerism (1H vs 2H) and strong intermolecular hydrogen bonding.[2]
This guide evaluates Fourier Transform Infrared Spectroscopy (FTIR) as a primary tool for functional group verification.[1][2] While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, our analysis demonstrates that FTIR offers superior throughput for monitoring reaction completion (ester hydrolysis) and solid-state form identification (polymorph screening), acting as the "first-line of defense" in quality control.[2]
Part 1: The Analytical Challenge
The molecule comprises three distinct spectroscopic zones that complicate analysis:
-
The Indazole Core: A fused benzene-pyrazole ring system.[1][2][3] The N-H stretch is often obscured by the carboxylic acid O-H envelope.[1][2]
-
The C3-Carboxylic Acid: Capable of forming strong cyclic dimers in the solid state, leading to extreme peak broadening.[1][2]
-
The C4-Methyl Group: Provides steric bulk adjacent to the carboxylic acid, potentially disrupting planar hydrogen bonding networks and influencing carbonyl shift frequencies.[1][2]
The "Silent" Tautomer Risk
Indazoles can exist as 1H- or 2H-tautomers.[1] While the 1H-form is thermodynamically favored, synthesis conditions can trap the 2H-form. FTIR provides a rapid "fingerprint" check for this shift, which manifests as changes in the ring breathing modes (1500–1600 cm⁻¹), often faster than preparing an NMR sample.[2]
Part 2: FTIR Performance Analysis & Band Assignment[2]
The following spectral assignments are derived from comparative data of 1H-indazole-3-carboxylic acid derivatives. The presence of the 4-methyl group introduces specific aliphatic signals and steric effects.
Table 1: Critical FTIR Frequency Assignments
| Functional Group | Frequency (cm⁻¹) | Intensity/Shape | Diagnostic Value |
| O-H Stretch (Acid) | 2500 – 3300 | Broad, Multi-band | High. The "fermi resonance" pattern indicates the formation of carboxylic acid dimers. Absence suggests salt formation or esterification.[1][2] |
| N-H Stretch (Indazole) | 3100 – 3450 | Medium, Sharp (if visible) | Medium. Often buried under the O-H envelope.[2] In dilute solution (non-H-bonded), it shifts to ~3450 cm⁻¹.[1][2] |
| C=O Stretch (Acid) | 1680 – 1710 | Strong, Sharp | Critical. The "Money Peak."[2] • Monomer (rare in solid): ~1750 cm⁻¹[2]• Dimer (standard): ~1690 cm⁻¹[2]• Note: The 4-methyl steric hindrance may shift this slightly higher (1700-1710) by weakening dimer strength.[1] |
| C=N / C=C (Ring) | 1610 – 1630 | Medium | High. Characteristic of the indazole core.[1][2] Distinguishes from indole or benzimidazole analogs.[1][2] |
| C-H (Methyl) | 2920 – 2960 | Weak, Shoulder | Medium. Confirms the presence of the alkyl substituent (distinguishes from parent indazole-3-COOH). |
| C-O Stretch (Acid) | 1200 – 1300 | Strong | Medium. Confirms the acid functionality; useful if the Carbonyl region is obscured by solvent peaks.[2] |
Expert Insight: In the solid state (ATR/KBr), you will almost never see the "free" O-H stretch.[2] You will see a broad "hump" centered around 3000 cm⁻¹.[1][2] If you see a sharp peak at 3500 cm⁻¹ without the broad hump, your sample may be wet (water) or you have an isolated hydroxyl, not a dimerized acid.[2]
Part 3: Comparative Assessment (FTIR vs. Alternatives)
To validate the utility of FTIR, we compare it against 1H NMR and Mass Spectrometry (MS) for this specific application.
Table 2: Methodological Comparison
| Feature | FTIR (ATR) | 1H NMR (DMSO-d6) | Mass Spectrometry (LC-MS) |
| Primary Utility | Functional Group ID & Solid State Form | Structural Connectivity & Purity | Molecular Weight & Elemental Comp.[1] |
| Sample State | Solid (Neat) | Liquid (Dissolved) | Liquid (Ionized) |
| Time to Result | < 2 Minutes | 15–45 Minutes | 10–30 Minutes |
| Differentiation Power | Excellent for C=O vs C-OH vs Ester.[1][2] | Excellent for counting protons and seeing the 4-Methyl group position.[1] | Poor for isomers (cannot easily distinguish 4-methyl from 5-methyl).[1] |
| Blind Spot | Cannot prove the position of the methyl group (4-Me vs 5-Me is hard to distinguish). | "Invisible" functional groups (e.g., inorganic salts, some dimers).[1][2] | Cannot detect non-ionizable impurities. |
| Cost per Run | Negligible | High (Solvents/Deuterium) | Moderate |
The Verdict
-
Use FTIR when: You are monitoring the hydrolysis of Methyl 4-methyl-1H-indazole-3-carboxylate to the acid. The disappearance of the ester C=O (1730 cm⁻¹) and appearance of the acid dimer C=O (1690 cm⁻¹) is definitive.[2]
-
Use NMR when: You need to prove the methyl group is at position 4 and not position 5 (using NOE or coupling constants).[1][2]
Part 4: Experimental Protocol
Method A: Attenuated Total Reflectance (ATR) - Recommended for QC
-
System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.[1][2]
-
Sample Loading: Place ~2-5 mg of this compound onto the crystal center.
-
Post-Processing: Apply ATR correction (if comparing to library KBr spectra) to adjust for penetration depth differences at lower wavenumbers.
Method B: KBr Pellet - Recommended for Detailed Structural Analysis[1]
-
Why? ATR often truncates the intensity of the high-wavenumber O-H/N-H stretches.[1][2] KBr transmission provides a clearer view of the hydrogen-bonding envelope.[1]
-
Mix: Grind 1 mg of sample with 100 mg of spectroscopic grade KBr (dried).
-
Press: Compress at 10 tons for 2 minutes to form a transparent disc.
-
Analyze: Transmission mode.
Part 5: Analytical Workflow Diagram
The following decision tree illustrates the logical flow for validating the compound using FTIR as the primary gatekeeper.
Caption: Figure 1.[1][2] Logical decision tree for validating this compound synthesis using FTIR as the primary screening tool.
References
-
Snyder, H. R., et al. (1952).[1][2] Synthesis of 1H-indazole-3-carboxylic acid derivatives. Journal of the American Chemical Society.[1][2] (Context: Foundational synthesis and characterization of the indazole acid core).[2]
-
Chandrasekhar, T., et al. (2012).[1][2][4] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[1][2][4] (Context: Provides comparative IR data for amide vs acid derivatives).
-
Thermo Fisher Scientific. (2023).[1][2][5] Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (Context: Methodology for comparing FTIR and NMR in carboxylic acid analysis).
-
PubChem. (2025).[1][2] Methyl 1H-indazole-3-carboxylate Spectral Data. (Context: Reference spectral data for the methyl ester precursor).
-
Spectroscopy Online. (2018).[1][2] The C=O[2][6][7][8] Bond, Part III: Carboxylic Acids.[1][2] (Context: Theoretical grounding for carboxylic acid dimer band assignment).
Sources
- 1. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Indazole-3-Carboxylic Acid Methyl Ester - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. phcogj.com [phcogj.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1H-indazole-3-carboxylic Acid
This guide provides an in-depth operational plan for the safe handling of 4-Methyl-1H-indazole-3-carboxylic acid. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of the researchers who make it possible. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions in the laboratory.
Hazard Assessment: Understanding the "Why"
Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound may be limited, data from closely related indazole-3-carboxylic acid analogues provides a strong basis for a conservative and robust safety protocol.
The primary hazards associated with this class of compounds include:
-
Serious Eye Irritation : Contact can cause significant and potentially lasting damage to the eyes.[1][2][3]
-
Skin Irritation : Direct contact with the solid or solutions can lead to skin irritation.[1][3]
-
Respiratory Tract Irritation : As a fine powder, inhalation of dust can irritate the respiratory system.[1][4]
-
Harmful if Swallowed : Ingestion can lead to acute toxicity.[5][6]
These hazards dictate a multi-faceted approach to protection, focusing on preventing all potential routes of exposure: dermal (skin), ocular (eyes), inhalation (lungs), and ingestion (mouth).
Core Directive: Engineering Controls as the First Line of Defense
Personal protective equipment is the final barrier between you and a hazardous substance. Your first and most critical line of defense is always the implementation of proper engineering controls.[7]
-
Chemical Fume Hood : All operations involving the handling of solid this compound, especially weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates.[4][5]
-
Ventilation : Ensure the laboratory has adequate general ventilation.[1]
-
Safety Stations : A fully functional safety shower and eyewash station must be readily accessible and unobstructed.[1][4]
Personal Protective Equipment (PPE): A Task-Based Approach
The level of PPE required can vary based on the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid Powder | Chemical Splash Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat (fully buttoned) | Required if not in a fume hood (N95 minimum) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if performed in a fume hood |
| Running Reactions/Transfers | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Not required if performed in a fume hood |
| Handling Contaminated Waste | Chemical Splash Goggles | Nitrile Gloves | Lab Coat (fully buttoned) | Not generally required |
Eye and Face Protection: The Non-Negotiable
Given the risk of serious eye irritation, robust eye protection is mandatory.[1][2][3]
-
Chemical Splash Goggles : These are required for any task where the compound is handled openly (weighing, solution preparation). Safety glasses do not provide an adequate seal against dust and splashes.[8]
-
Face Shield : When handling larger quantities or during procedures with a high risk of splashing (e.g., preparing a concentrated stock solution), a face shield should be worn in addition to chemical splash goggles to protect the entire face.
Hand Protection: The Chemical Barrier
-
Glove Selection : Nitrile gloves are the standard choice for providing protection against incidental splashes of a wide range of chemicals.[9] Always inspect gloves for any signs of damage before use.[4][5]
-
Glove Removal Technique : Use the proper technique to remove gloves to avoid contaminating your skin. Never touch the outside of the glove with your bare hand.
-
Hand Washing : Always wash your hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[5][10]
Body Protection: Shielding from Contamination
-
Lab Coat : A knee-length lab coat, preferably with fitted cuffs, must be worn and kept fully buttoned.[8][11] This protects your skin and personal clothing from contamination.
-
Material : For general use where open flames are not present, a polyester-cotton blend is acceptable. If there is a risk of fire, a 100% cotton or flame-resistant lab coat is required.[11]
-
Footwear : Closed-toe shoes that fully cover the foot are mandatory in the laboratory at all times.[8][12]
Operational & Disposal Plans: Step-by-Step Guidance
Protocol for Weighing Solid Compound
-
Preparation : Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).
-
Location : Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure to contain dust.
-
Handling : Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Cleanup : After weighing, carefully wipe down the spatula, weigh boat, and balance area with a damp paper towel to collect any residual powder. Dispose of the paper towel as hazardous waste.
-
Post-Handling : Remove gloves using the proper technique and wash hands immediately.
Disposal Plan
-
Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weigh paper, paper towels) must be placed in a clearly labeled hazardous waste container.
-
Chemical Waste : Unused compound and solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Never dispose of this chemical down the drain.
-
Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow based on the compound's physical state and handling location.
References
-
Auburn University. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1H-indazole-3-carboxylate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
USFCR. (2024). OSHA Requirements for Hazardous Chemical Storage. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. osha.com [osha.com]
- 11. uah.edu [uah.edu]
- 12. ba.auburn.edu [ba.auburn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
